molecular formula C12H16N2 B086715 n-Ethyl-n-cyanoethyl-m-toluidine CAS No. 148-69-6

n-Ethyl-n-cyanoethyl-m-toluidine

Cat. No.: B086715
CAS No.: 148-69-6
M. Wt: 188.27 g/mol
InChI Key: NPCCPMHHNIOSHL-UHFFFAOYSA-N
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Description

N-Ethyl-n-cyanoethyl-m-toluidine is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-Cyanoethyl)-N-ethyl-m-toluidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93794. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(N-ethyl-3-methylanilino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-3-14(9-5-8-13)12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCCPMHHNIOSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051735
Record name 3-(Ethyl(3-methylphenyl)amino)propanenitrile
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Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

148-69-6
Record name 3-[Ethyl(3-methylphenyl)amino]propanenitrile
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Record name 3-(Ethyl(3-methylphenyl)amino)propanenitrile
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Record name 148-69-6
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Record name Propanenitrile, 3-[ethyl(3-methylphenyl)amino]-
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Record name 3-(Ethyl(3-methylphenyl)amino)propanenitrile
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Record name 3-(N-ethyl-m-toluidino)propiononitrile
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Record name 3-(ETHYL(3-METHYLPHENYL)AMINO)PROPANENITRILE
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Foundational & Exploratory

An In-depth Technical Guide to n-Ethyl-n-cyanoethyl-m-toluidine (CAS 148-69-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of n-Ethyl-n-cyanoethyl-m-toluidine, a significant chemical intermediate. It details the compound's physicochemical properties, safety and toxicological data, primary applications, and generalized analytical methodologies.

Chemical Identity and Properties

This compound, identified by the CAS number 148-69-6, is an aromatic amine derivative.[1][2][3][4][5][6][7][8][9][10][11] Its chemical structure consists of an m-toluidine core functionalized with both an ethyl and a cyanoethyl group on the nitrogen atom.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below. The compound is typically a colorless to yellow or brown liquid at room temperature.[10]

PropertyValueSource(s)
CAS Number 148-69-6[1][2][3][4][5][6][7][8][9][10][11]
Molecular Formula C₁₂H₁₆N₂[10]
Molecular Weight 188.27 g/mol [10]
Synonyms 3-[Ethyl(3-methylphenyl)amino]propionitrile, 3-(N-Ethyl-m-toluidino)propionitrile
Appearance Colorless to light orange to yellow clear liquid
Boiling Point 337.8 °C at 760 mmHg[1][2][4]190 °C at 20 mmHg[12][1][2][4][12]
Density 1.008 g/cm³[1][2][4]
Flash Point 140 - 145.1 °C[1][2][12]
Refractive Index 1.547[1]
Purity Typically available as >98% (GC)
Structural Information

A logical overview of the data presented in this guide is illustrated below.

G cluster_ID Chemical Identity cluster_Data Data Categories CAS CAS: 148-69-6 Name This compound Props Physicochemical Properties Name->Props Safety Safety & Toxicology Name->Safety Apps Applications Name->Apps Analysis Analytical Protocols Name->Analysis

Figure 1: Logical relationship of data for CAS 148-69-6.

Safety and Toxicology

Based on available safety data sheets, this compound is classified as hazardous.[13] It is harmful if it comes into contact with skin or is inhaled and causes both skin and serious eye irritation.[13]

GHS Classification and Toxicological Data
ParameterValueSource(s)
GHS Classification Acute Toxicity, Dermal (Category 4)Acute Toxicity, Inhalation (Category 4)Skin Irritation (Category 2)Eye Irritation (Category 2)[13]
Signal Word Warning[13]
Hazard Statements H312 + H332: Harmful in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.[13]
Precautionary Statements P261, P264, P280, P302+P352+P312, P304+P340+P312, P337+P313[13]
Acute Oral Toxicity (LD50) 3,710 mg/kg (Rat)[13]

Handling Precautions: Use in a well-ventilated area, preferably under a chemical fume hood.[13] Avoid breathing vapors or mist.[13] Personal protective equipment, including gloves, protective clothing, and eye/face protection, is mandatory.[13] Wash skin thoroughly after handling.[13]

Applications

This compound serves as a crucial intermediate in the chemical industry, primarily in the synthesis of coloring agents and agrochemicals.

  • Dye Intermediate: It is a key precursor for the manufacturing of various disperse dyes. Specific examples include Disperse Red 65, Disperse Red 88, Disperse Red 153, and Disperse Red 179, which are used in the textile industry.[6]

  • Agrochemical Synthesis: The compound is used in the production of agrochemicals. Its structure is particularly valuable for synthesizing certain classes of herbicides.

Experimental Protocols: Analytical Characterization

The purity and identity of this compound are typically assessed using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While specific, validated protocols for this exact compound are proprietary, a generalized workflow based on methods for structurally similar aromatic amines is provided.[14][15]

Generalized Workflow for Purity Analysis by GC-FID

This workflow outlines the standard procedure for determining the purity of an this compound sample using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

G cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep1 Accurately weigh ~100 mg of sample prep2 Dissolve in solvent (e.g., Methanol) in 10 mL flask prep1->prep2 prep3 Dilute to a final concentration of ~1 mg/mL prep2->prep3 analysis1 Inject 1 µL of prepared sample prep3->analysis1 analysis2 Separate components on a DB-5ms column analysis1->analysis2 analysis3 Detect with Flame Ionization Detector (FID) analysis2->analysis3 data1 Integrate peak areas from the chromatogram analysis3->data1 data2 Calculate purity via Area Percent method data1->data2

Figure 2: Generalized workflow for purity analysis via GC-FID.

Methodology Details:

  • Instrumentation: A standard Gas Chromatograph equipped with a Flame Ionization Detector (FID) is used. A capillary column suitable for separating aromatic amines, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is appropriate.[14]

  • Sample Preparation: A stock solution of the sample is prepared by accurately weighing the substance and dissolving it in a high-purity solvent like methanol or acetonitrile to a known concentration, typically around 1 mg/mL.[14]

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Program: An initial temperature of 80 °C, ramped at 10 °C/min to 280 °C.[14]

    • Carrier Gas: Helium or Nitrogen.[14]

  • Data Analysis: The purity is calculated using the area percent method from the resulting chromatogram. The formula is:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100[14]

This method assumes that all components have a similar response factor in the FID. For higher accuracy, analysis using a reference standard and calibration curve is recommended.

References

Spectroscopic Profile of n-Ethyl-n-cyanoethyl-m-toluidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for n-Ethyl-n-cyanoethyl-m-toluidine (CAS No. 148-69-6). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic characteristics derived from its molecular structure and comparison with analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also presented. This compound is a key intermediate in the synthesis of various disperse dyes, making its structural elucidation and characterization crucial for quality control and process optimization in various industrial applications.[1]

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the primary spectroscopic techniques used in the structural analysis of organic molecules. These predictions are based on the known spectral properties of the functional groups present in this compound.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.1-7.3m1HAromatic CH
~6.6-6.8m3HAromatic CH
~3.5t2HN-CH₂-CH₂-CN
~3.4q2HN-CH₂-CH₃
~2.6t2HN-CH₂-CH₂-CN
~2.3s3HAr-CH₃
~1.2t3HN-CH₂-CH₃
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmCarbon TypeAssignment
~148QuaternaryAromatic C-N
~139QuaternaryAromatic C-CH₃
~129CHAromatic CH
~118QuaternaryC≡N
~116CHAromatic CH
~112CHAromatic CH
~108CHAromatic CH
~48CH₂N-CH₂-CH₂-CN
~45CH₂N-CH₂-CH₃
~21CH₃Ar-CH₃
~18CH₂N-CH₂-CH₂-CN
~12CH₃N-CH₂-CH₃
Table 3: Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~3050-3000MediumC-HAromatic Stretch
~2970-2850Medium-StrongC-HAliphatic Stretch
~2250MediumC≡NNitrile Stretch
~1600, ~1500Medium-StrongC=CAromatic Ring Stretch
~1370MediumC-NAromatic Amine Stretch
~850-750StrongC-HAromatic Out-of-plane Bend
Table 4: Predicted Mass Spectrometry Data
m/zRelative IntensityAssignment
188High[M]⁺ (Molecular Ion)
173Medium[M - CH₃]⁺
147High[M - CH₂CN]⁺
132Medium[M - C₂H₅, -CH₃]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data detailed above. Instrument-specific parameters may require optimization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule.

Instrumentation: A benchtop FT-IR spectrometer is typically used.

Sample Preparation (Neat Liquid):

  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of a volatile solvent like acetone and allow them to dry completely.

  • Place a single drop of the liquid this compound onto the surface of one salt plate.

  • Carefully place the second salt plate on top, gently pressing to form a thin, uniform film of the liquid between the plates.

  • Mount the "sandwich" plate assembly into the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty, clean salt plates.

  • Place the sample holder with the prepared plates into the instrument's sample compartment.

  • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans are usually averaged.

Data Processing: The final transmittance or absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is used for analysis.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference point (0 ppm).

  • Transfer the solution into a clean NMR tube.

¹H NMR Data Acquisition:

  • A standard one-pulse sequence is typically employed.

  • Key parameters to be set include the pulse width (commonly 30°), a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Data Acquisition:

  • Proton-decoupled mode is generally used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

  • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Instrumentation: Various types of mass spectrometers can be used, such as those employing electron ionization (EI) or electrospray ionization (ESI).

Sample Preparation and Introduction:

  • For EI-MS, the liquid sample is introduced into the instrument, where it is vaporized in a high vacuum.

  • For ESI-MS, the sample is typically dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (around 1 mg/mL or less) and then infused into the ion source.

Ionization and Analysis:

  • In EI, high-energy electrons bombard the gaseous molecules, causing ionization and fragmentation.

  • In ESI, a high voltage is applied to the liquid sample, creating an aerosol of charged droplets from which ions are generated.

  • The resulting ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Data Interpretation: The resulting mass spectrum plots the relative abundance of ions against their m/z ratio. The peak with the highest m/z often corresponds to the molecular ion.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic methods described.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structural Elucidation Sample This compound FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS FTIR_Data Functional Groups Identified (e.g., C≡N, C-N, Aromatic C=C) FTIR->FTIR_Data NMR_Data ¹H & ¹³C Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Proposed Structure Confirmation FTIR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the structural analysis of this compound.

References

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Analysis of n-Ethyl-n-cyanoethyl-m-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of chemical analysis, particularly within the realms of pharmaceutical development and materials science, the precise structural elucidation of molecular compounds is paramount. This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of n-Ethyl-n-cyanoethyl-m-toluidine, a key intermediate in the synthesis of various commercial products, including disperse dyes. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectral characteristics of this compound.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts (δ) in parts per million (ppm) for the proton (¹H) and carbon (¹³C) nuclei of this compound are summarized below. These values were determined using advanced NMR prediction software and refined by comparative analysis with structurally related compounds.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a1.15Triplet7.03H
H-b3.35Quartet7.02H
H-c2.60Triplet7.02H
H-d3.60Triplet7.02H
H-e2.30Singlet-3H
H-f, h6.60 - 6.70Multiplet-2H
H-g7.10Triplet8.01H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C-112.5
C-245.0
C-318.0
C-448.0
C-5118.0
C-6148.0
C-7112.0
C-8139.0
C-9116.0
C-10129.0
C-11120.0
C-1221.5

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the atom numbering used for the NMR data correlation.

G cluster_molecule This compound C6 C6 C7 C7 C6->C7 N_amine N C6->N_amine C8 C8 C7->C8 C9 C9 C8->C9 C12_methyl C12(H₃) C8->C12_methyl C10 C10 C9->C10 C11 C11 C10->C11 C11->C6 C2_ethyl_ch2 C2(H₂) N_amine->C2_ethyl_ch2 C4_cyano_ch2 C4(H₂) N_amine->C4_cyano_ch2 C1_ethyl_ch3 C1(H₃) C2_ethyl_ch2->C1_ethyl_ch3 C3_cyano_ch2 C3(H₂) C4_cyano_ch2->C3_cyano_ch2 C5_cyano_cn C5≡N C3_cyano_ch2->C5_cyano_cn

Molecular structure of this compound.

Experimental Protocols

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for a compound such as this compound is provided below.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K.

3. ¹³C NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher for a 400 MHz ¹H instrument).

  • Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 250 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

NMR Analysis Workflow

The logical workflow for the NMR analysis of this compound, from sample preparation to final structure elucidation, is depicted in the following diagram.

G A Sample Preparation (Dissolution in Deuterated Solvent) B 1H NMR Data Acquisition A->B C 13C NMR Data Acquisition A->C D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Chemical Shifts, Multiplicities, Integration) D->E F Structure Correlation and Verification E->F

Workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR analysis of this compound. The tabulated data, along with the provided molecular structure and experimental protocols, serves as a valuable resource for scientists and researchers engaged in the synthesis, characterization, and application of this important chemical intermediate. Future work should focus on the experimental validation of these predicted spectral data to further solidify our understanding of this molecule's properties.

An In-depth Technical Guide to the FT-IR and Mass Spectrometry of n-Ethyl-n-cyanoethyl-m-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) as they apply to the characterization of n-Ethyl-n-cyanoethyl-m-toluidine. This document outlines expected spectral data, detailed experimental protocols, and the fundamental principles of these methods for the structural elucidation and identification of this compound.

Introduction to this compound

This compound is an aromatic tertiary amine. Its structure, featuring a substituted benzene ring, an ethyl group, and a cyanoethyl group, gives rise to a unique spectral fingerprint that can be effectively analyzed by FT-IR and mass spectrometry. This compound and its analogs are of interest in various fields, including dye manufacturing and as intermediates in organic synthesis. Accurate analytical characterization is crucial for quality control, reaction monitoring, and safety assessment.

Predicted FT-IR Spectral Data

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The table below summarizes the expected characteristic absorption bands for this compound. These predictions are based on the known absorption ranges for its constituent functional groups.[1][2][3][4][5]

Wavenumber Range (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3100 - 3000Aromatic C-HStretchMedium to Weak
2975 - 2850Aliphatic C-H (ethyl & cyanoethyl)StretchMedium to Strong
2260 - 2240Nitrile (C≡N)StretchSharp, Medium
1620 - 1580 & 1520 - 1470Aromatic C=CStretchMedium to Strong
1470 - 1430Aliphatic C-HBend (Scissoring)Medium
1380 - 1365Aliphatic C-HBend (Umbrella)Medium
1335 - 1250Aromatic C-NStretchStrong
1250 - 1020Aliphatic C-NStretchMedium to Weak
900 - 670Aromatic C-HOut-of-plane BendStrong

Predicted Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural elucidation. For this compound (molar mass: 188.26 g/mol ), the following table outlines the predicted major fragments based on common fragmentation pathways for aromatic amines and nitriles.[6][7][8][9]

m/z RatioProposed Fragment IonFragmentation Pathway
188[M]⁺ (Molecular Ion)Electron Ionization
173[M - CH₃]⁺Loss of a methyl radical from the ethyl group
159[M - C₂H₅]⁺Loss of an ethyl radical
147[M - CH₂CN]⁺Alpha-cleavage with loss of a cyanomethyl radical
134[M - C₂H₄CN]⁺Cleavage of the N-cyanoethyl bond
118[C₈H₁₀N]⁺Rearrangement and loss of the cyano group and adjacent carbons
106[C₇H₈N]⁺Benzylic cleavage
91[C₇H₇]⁺ (Tropylium ion)Rearrangement of the toluidine ring

Experimental Protocols

The following are detailed methodologies for the FT-IR and Mass Spectrometry analysis of this compound.

FT-IR Spectroscopy using Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples, requiring minimal sample preparation.[10][11][12]

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small drop of this compound directly onto the surface of the ATR crystal.

  • Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: After analysis, the ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and semi-volatile organic compounds like this compound.[13][14][15][16]

Instrumentation:

  • A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • A capillary column suitable for the analysis of aromatic amines (e.g., a DB-5ms or equivalent).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL with a split ratio (e.g., 20:1) to avoid column overloading.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: The resulting chromatogram will show a peak corresponding to this compound at a specific retention time. The mass spectrum of this peak can then be analyzed to identify the molecular ion and characteristic fragment ions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using FT-IR and GC-MS.

G Figure 1: Analytical Workflow for this compound cluster_0 Sample Preparation cluster_1 FT-IR Analysis cluster_2 GC-MS Analysis Sample This compound (Liquid) Dilution Dilute in Volatile Solvent Sample->Dilution ATR_FTIR ATR-FTIR Spectroscopy Sample->ATR_FTIR Direct Application GC_MS GC-MS Dilution->GC_MS Injection FTIR_Data FT-IR Spectrum ATR_FTIR->FTIR_Data FTIR_Interpretation Functional Group Identification FTIR_Data->FTIR_Interpretation MS_Data Mass Spectrum GC_MS->MS_Data MS_Interpretation Structural Elucidation MS_Data->MS_Interpretation

Caption: Analytical Workflow for this compound

Logical Relationship of Analytical Techniques

The diagram below shows the logical relationship between the analytical techniques and the information they provide for the characterization of the target molecule.

Caption: Interrelation of Analytical Data

References

Physical and chemical properties of n-Ethyl-n-cyanoethyl-m-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to n-Ethyl-n-cyanoethyl-m-toluidine

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Introduction

This compound, with the CAS number 148-69-6, is an aromatic amine of significant interest in various industrial applications. Its molecular structure, featuring an ethyl group and a cyanoethyl group attached to the nitrogen of m-toluidine, imparts a unique combination of physical and chemical properties. This document provides a comprehensive overview of these properties, along with detailed experimental protocols for its synthesis and analysis, tailored for professionals in research and development.

Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in various synthetic processes. A summary of its key physical properties is presented in the table below. It is important to note that some of the data are predicted values due to the limited availability of experimentally determined values in the literature.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂[1]
Molecular Weight 188.27 g/mol [1]
Appearance Clear, colorless to light orange/yellow liquid[1]
Boiling Point 337.8 ± 25.0 °C (Predicted)[1]
Melting Point Not available
Density 1.008 ± 0.06 g/cm³ (Predicted)[1]
Refractive Index 1.5470 to 1.5510[1]
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.[2]
pKa 5.42 ± 0.50 (Predicted)[1]
Experimental Protocols for Determination of Physical Properties

Boiling Point Determination:

The boiling point of a liquid can be determined using a distillation apparatus.

  • Place a small volume of the sample in a distillation flask with a few boiling chips.

  • Insert a thermometer into the neck of the flask, ensuring the top of the bulb is level with the side arm of the flask.

  • Heat the flask gently. The temperature at which the liquid actively boils and the vapor condenses on the thermometer is recorded as the boiling point. For high-boiling liquids, vacuum distillation is recommended to prevent decomposition.

Density Measurement:

A pycnometer is used for the precise determination of density.

  • Weigh a clean, dry pycnometer.

  • Fill the pycnometer with the sample liquid, ensuring no air bubbles are present.

  • Place the pycnometer in a constant temperature bath until it reaches thermal equilibrium.

  • Adjust the volume of the liquid to the calibration mark.

  • Remove the pycnometer from the bath, wipe it dry, and weigh it.

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Solubility Determination (Shake-Flask Method):

  • Add an excess amount of the solute to a known volume of the solvent in a sealed flask.

  • Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solute to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Determine the concentration of the solute in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Chemical Properties

The chemical reactivity of this compound is dictated by its aromatic ring, the tertiary amine functionality, and the cyano group.

  • Aromatic Ring: The benzene ring is activated by the electron-donating amino group, making it susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. The substitution pattern is directed by the existing substituents.

  • Tertiary Amine: The tertiary amine nitrogen is basic and can be protonated to form a salt. It can also undergo oxidation.

  • Cyano Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Reactivity with Acids

Aromatic amines are weak bases and react with strong acids to form the corresponding ammonium salts.[3]

Cyanoethylation Reaction

The synthesis of this compound involves the cyanoethylation of n-ethyl-m-toluidine. This reaction is a Michael addition of the secondary amine to acrylonitrile, typically catalyzed by a base or an acid.[4][5]

Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound via the cyanoethylation of n-ethyl-m-toluidine.

Materials:

  • n-Ethyl-m-toluidine

  • Acrylonitrile

  • Acetic acid (catalyst)

  • Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve n-ethyl-m-toluidine (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add a catalytic amount of acetic acid.

  • Slowly add acrylonitrile (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Synthesis_Workflow reagents n-Ethyl-m-toluidine + Acrylonitrile + Acetic Acid reaction Reaction Setup (Reflux in Dichloromethane) reagents->reaction 1. Mix workup Aqueous Workup (NaHCO3 wash) reaction->workup 2. Cool & Quench extraction Extraction with Dichloromethane workup->extraction 3. Separate drying Drying (MgSO4) extraction->drying 4. Dry purification Purification (Vacuum Distillation) drying->purification 5. Concentrate product n-Ethyl-n-cyanoethyl- m-toluidine purification->product 6. Isolate Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample dissolve Dissolve in appropriate solvent sample->dissolve filter Filter (if necessary) dissolve->filter gcms GC-MS Analysis filter->gcms hplc HPLC Analysis filter->hplc peak_integration Peak Integration gcms->peak_integration hplc->peak_integration quantification Quantification peak_integration->quantification

References

N-Ethyl-n-cyanoethyl-m-toluidine: A Core Component in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: N-Ethyl-n-cyanoethyl-m-toluidine is a crucial aromatic amine intermediate extensively utilized in the synthesis of a variety of azo disperse dyes.[1][2] These dyes are of significant commercial importance, finding widespread application in the textile industry for coloration of synthetic fibers such as polyester. The presence of the cyanoethyl group in the molecule plays a significant role in the final properties of the dye, including its color, fastness, and affinity to the fabric. This technical guide provides a comprehensive overview of the synthesis of this compound, its role in the formation of azo dyes, and detailed experimental protocols.

Physicochemical Properties

This compound is a substituted aromatic amine with the chemical formula C12H16N2. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 148-69-6[2]
Molecular Weight 188.27 g/mol [2]
Appearance Brown liquid[3]
Purity ≥ 98%[1]
Flash Point 149°C[3]

Synthesis of this compound

The synthesis of this compound is typically a two-step process, starting from m-toluidine. The first step involves the N-ethylation of m-toluidine to produce N-Ethyl-m-toluidine, which is then followed by cyanoethylation.

Step 1: Synthesis of N-Ethyl-m-toluidine

A common laboratory-scale method for the synthesis of N-Ethyl-m-toluidine is the direct alkylation of m-toluidine with an ethylating agent, such as ethyl bromide.[4][5]

Experimental Protocol:

  • In a sealed pressure vessel, combine m-toluidine and ethyl bromide in a 1:1 molar ratio.[4]

  • Allow the mixture to stand at room temperature for 24 hours. A white crystalline mass of N-Ethyl-m-toluidine hydrobromide will form.[4]

  • Break up the crystalline mass and add a 10% aqueous solution of sodium hydroxide to liberate the free amine.

  • Extract the N-Ethyl-m-toluidine with a suitable organic solvent, such as diethyl ether.

  • Wash the organic extract with water to remove any remaining impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent by distillation to obtain crude N-Ethyl-m-toluidine.

  • Purify the crude product by vacuum distillation. The boiling point of N-Ethyl-m-toluidine is 221 °C at atmospheric pressure.[4][6]

ParameterValueReference
Yield 63-66%[4]
Boiling Point 221 °C[6]
Density 0.957 g/mL at 25 °C[6]
Refractive Index n20/D 1.546[6]
Step 2: Cyanoethylation of N-Ethyl-m-toluidine

The second step involves the reaction of N-Ethyl-m-toluidine with acrylonitrile in a process known as cyanoethylation. This reaction is a Michael addition, where the secondary amine acts as a nucleophile.[7]

Experimental Protocol:

  • In a reaction flask, dissolve N-Ethyl-m-toluidine in a suitable solvent.

  • Add a basic catalyst to the mixture. The cyanoethylation of amines is typically base-catalyzed.[7]

  • Slowly add acrylonitrile to the reaction mixture while maintaining a controlled temperature. The reaction is often exothermic.

  • Stir the reaction mixture for a specified period to ensure completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • After the reaction is complete, neutralize the catalyst with a suitable acid.

  • Isolate the crude this compound. This may involve extraction and removal of the solvent.

  • Purify the product, for example, by vacuum distillation or column chromatography.

Application in Azo Dye Synthesis

This compound serves as a coupling component in the synthesis of azo dyes. The general process involves two main reactions: diazotization of a primary aromatic amine and the subsequent azo coupling reaction with this compound.[8][9]

Diazotization

In this step, a primary aromatic amine is converted into a diazonium salt by reacting it with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C).[8][9]

Azo Coupling

The resulting diazonium salt is then reacted with the coupling component, this compound. The lone pair of electrons on the nitrogen atom of the toluidine derivative attacks the positively charged nitrogen of the diazonium salt, leading to the formation of an azo compound, which is characterized by the -N=N- functional group. This azo group is a chromophore that imparts color to the molecule.[8][9]

Example: Synthesis of a Disperse Red Dye

While a specific protocol for Disperse Red 179 was not found, a general procedure for the synthesis of a disperse red dye using a toluidine derivative is as follows. This can be adapted for this compound.

Experimental Protocol:

  • Diazotization:

    • Dissolve the chosen primary aromatic amine (e.g., a substituted aniline) in a mixture of a strong acid (e.g., hydrochloric acid) and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature and stirring vigorously. The formation of the diazonium salt is indicated by a change in the solution.

  • Coupling:

    • In a separate vessel, dissolve this compound in a suitable solvent, which may be acidic or basic depending on the specific reaction conditions.

    • Cool this solution to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the solution of this compound with continuous stirring.

    • The coupling reaction usually proceeds quickly, resulting in the formation of the colored azo dye, which may precipitate out of the solution.

    • Maintain the low temperature and continue stirring for a period to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the precipitated dye by filtration.

    • Wash the dye with cold water to remove any unreacted starting materials and salts.

    • The crude dye can be further purified by recrystallization from a suitable solvent.

ParameterDescription
Diazo Component A primary aromatic amine, often containing electron-withdrawing groups to enhance the electrophilicity of the diazonium salt.
Coupling Component This compound
Reaction Temperature 0-5 °C for both diazotization and coupling
pH Control The pH of the coupling reaction is crucial and is adjusted to optimize the reaction rate and product yield.

Signaling Pathways and Experimental Workflows

To visualize the chemical transformations and experimental processes, the following diagrams are provided in the DOT language.

Synthesis_of_NEthyl_n_cyanoethyl_m_toluidine m_toluidine m-Toluidine n_ethyl_m_toluidine N-Ethyl-m-toluidine m_toluidine->n_ethyl_m_toluidine N-Ethylation ethyl_bromide Ethyl Bromide ethyl_bromide->n_ethyl_m_toluidine final_product This compound n_ethyl_m_toluidine->final_product Cyanoethylation acrylonitrile Acrylonitrile acrylonitrile->final_product

Caption: Synthesis pathway of this compound.

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling aromatic_amine Primary Aromatic Amine diazonium_salt Diazonium Salt aromatic_amine->diazonium_salt 0-5 °C na_nitrite NaNO2 / HCl na_nitrite->diazonium_salt azo_dye Azo Dye diazonium_salt->azo_dye Coupling Reaction coupling_component This compound coupling_component->azo_dye 0-5 °C

Caption: General workflow for azo dye synthesis.

Conclusion

This compound is a pivotal intermediate in the production of azo disperse dyes. Its synthesis involves a two-step process of N-ethylation followed by cyanoethylation. As a coupling component, it readily reacts with diazonium salts to form highly colored azo compounds. Understanding the detailed experimental protocols and reaction mechanisms is essential for researchers and professionals in the fields of dye chemistry and materials science to develop new and improved colorants with desired properties for various applications. Further research into the synthesis of specific disperse dyes using this intermediate can lead to the development of novel colors with enhanced performance characteristics.

References

The Strategic Role of n-Ethyl-n-cyanoethyl-m-toluidine in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Ethyl-n-cyanoethyl-m-toluidine (CAS No. 148-69-6) is a key chemical intermediate with significant, though not always directly documented, applications in the synthesis of specialized agrochemicals. This technical guide explores its core function, primarily as a precursor in the synthesis of dinitroaniline herbicides, a class of compounds known for their pre-emergent herbicidal activity. While direct, publicly available synthesis routes for commercial herbicides starting from this compound are not extensively detailed in scientific literature, this paper constructs a plausible synthetic pathway based on established chemical principles and available data on related compounds. This guide provides a comprehensive overview of its synthesis, potential reaction mechanisms in agrochemical production, and detailed experimental protocols for precursor synthesis, offering valuable insights for researchers and professionals in the agrochemical and pharmaceutical industries.

Introduction

This compound is an aromatic amine derivative that serves as a versatile building block in organic synthesis. Its molecular structure, featuring a reactive cyanoethyl group and a substituted aniline core, makes it a suitable intermediate for the construction of more complex molecules. In the context of agrochemicals, its primary theorized role is as a precursor to key intermediates in the manufacturing of dinitroaniline herbicides such as ethalfluralin and benfluralin. These herbicides function by inhibiting root and shoot growth in susceptible plants.

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process starting from m-toluidine. The first step involves the N-ethylation of m-toluidine, followed by cyanoethylation.

Step 1: Synthesis of N-ethyl-m-toluidine

A common method for the synthesis of N-ethyl-m-toluidine is the reductive amination of m-toluidine with acetaldehyde.

Experimental Protocol: Reductive Amination for N-ethyl-m-toluidine Synthesis

  • Materials:

    • m-Toluidine

    • Acetaldehyde

    • Sodium triacetoxyborohydride

    • Dichloromethane (or other suitable solvent)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve m-toluidine (1 equivalent) in dichloromethane.

    • Add acetaldehyde (1.1 equivalents) to the solution and stir at room temperature for 30-60 minutes to form the intermediate imine.

    • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equivalents) in dichloromethane.

    • Slowly add the reducing agent suspension to the imine-containing reaction mixture.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude N-ethyl-m-toluidine via vacuum distillation or flash column chromatography.

ParameterValue/Range
Reactants m-Toluidine, Acetaldehyde
Reducing Agent Sodium triacetoxyborohydride
Solvent Dichloromethane
Temperature Room Temperature
Reaction Time Monitored by TLC
Workup Aqueous bicarbonate quench, extraction
Purification Vacuum distillation or column chromatography
Step 2: Cyanoethylation of N-ethyl-m-toluidine

The second step involves the reaction of N-ethyl-m-toluidine with acrylonitrile to introduce the cyanoethyl group.

Generalized Experimental Protocol: Cyanoethylation

  • Materials:

    • N-ethyl-m-toluidine

    • Acrylonitrile

    • A catalytic amount of a suitable base (e.g., sodium hydroxide) or acid.

  • Procedure:

    • Combine N-ethyl-m-toluidine and a catalytic amount of base or acid in a reaction vessel.

    • Slowly add acrylonitrile to the mixture, controlling the temperature as the reaction can be exothermic.

    • Stir the reaction mixture at a controlled temperature until completion (monitored by TLC or GC).

    • Neutralize the catalyst.

    • Purify the resulting this compound, typically by vacuum distillation.

ParameterValue/Range
Reactants N-ethyl-m-toluidine, Acrylonitrile
Catalyst Base (e.g., NaOH) or Acid
Temperature Controlled, potentially elevated
Purification Vacuum distillation

Proposed Role in Dinitroaniline Herbicide Synthesis

While direct public-domain evidence is limited, the structure of this compound strongly suggests its utility as an intermediate in the synthesis of dinitroaniline herbicides. The following section outlines a plausible, though not explicitly documented, synthetic pathway to a dinitroaniline herbicide.

The core of this proposed pathway involves the conversion of the cyanoethyl group to a suitable functional group for further elaboration, followed by nitration of the aromatic ring.

G cluster_0 Synthesis of N-ethyl-m-toluidine cluster_1 Synthesis of this compound m-Toluidine m-Toluidine N-ethyl-m-toluidine N-ethyl-m-toluidine m-Toluidine->N-ethyl-m-toluidine Reductive Amination (Acetaldehyde, NaBH(OAc)3) This compound This compound N-ethyl-m-toluidine->this compound Cyanoethylation (Acrylonitrile) G This compound This compound Intermediate_A N-ethyl-N-(3-aminopropyl)-m-toluidine This compound->Intermediate_A Reduction (e.g., H2/Catalyst) Intermediate_B N-ethyl-N-(3-hydroxypropyl)-m-toluidine This compound->Intermediate_B Hydrolysis Dinitroaniline_Intermediate Dinitrated Intermediate Intermediate_A->Dinitroaniline_Intermediate Nitration (HNO3/H2SO4) Intermediate_B->Dinitroaniline_Intermediate Nitration (HNO3/H2SO4) Final_Herbicide Dinitroaniline Herbicide Dinitroaniline_Intermediate->Final_Herbicide Further Functionalization

An In-depth Technical Guide on the Basic Reactivity of the Cyanoethyl Group in Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyanoethylation of aromatic amines is a cornerstone reaction in organic synthesis, providing a versatile pathway to introduce a β-propionitrile moiety onto an aromatic scaffold. This reaction, fundamentally an aza-Michael addition, is of significant interest due to the utility of the resulting products as key intermediates in the synthesis of dyes, pharmaceuticals, and performance polymers. This technical guide delineates the core principles governing the reactivity of the cyanoethyl group with aromatic amines, including a detailed examination of reaction mechanisms, influencing factors such as electronic and steric effects, and the role of various catalytic systems. Comprehensive experimental protocols for the synthesis of mono- and di-cyanoethylated anilines are provided, supplemented by tabulated quantitative data and spectroscopic characterization to facilitate reproducibility and further investigation.

Introduction to the Reactivity of the Cyanoethyl Group

The reaction between an aromatic amine and acrylonitrile, termed cyanoethylation, is a classic example of a conjugate addition, specifically an aza-Michael addition.[1][2][3] The underlying principle of this reaction is the nucleophilic attack of the aromatic amine's nitrogen atom on the electron-deficient β-carbon of acrylonitrile. The strong electron-withdrawing nature of the nitrile (-C≡N) group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles like aromatic amines.[2][4]

While aliphatic amines are often reactive enough to undergo cyanoethylation without a catalyst, aromatic amines, being weaker nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring, generally require a catalyst to proceed at a practical rate.[5] The reaction can yield either mono- or N,N-bis(2-cyanoethyl) derivatives, with the product distribution being controllable through the choice of catalyst and reaction conditions.[4]

Reaction Mechanism and Influencing Factors

The cyanoethylation of aromatic amines can be catalyzed by both acids and bases. The choice of catalyst significantly impacts the reaction rate, selectivity, and the range of applicable substrates.

Catalysis:

  • Acid Catalysis: Protic acids like acetic acid and Lewis acids such as cuprous chloride, cupric acetate, zinc chloride, and yttrium nitrate can catalyze the reaction.[4][5][6] Acid catalysts are thought to activate the acrylonitrile by protonating or coordinating to the nitrile nitrogen, thereby increasing the electrophilicity of the β-carbon. Cupric acetate has been identified as a particularly effective catalyst for the selective mono-cyanoethylation of a wide range of aromatic amines, including those that are sterically hindered or deactivated by electron-withdrawing groups.[4]

  • Base Catalysis: Strong bases, including quaternary ammonium hydroxides (e.g., Triton B) and choline, can also promote the reaction.[4] Base catalysis typically proceeds by deprotonating the amine, increasing its nucleophilicity.

Factors Influencing Reactivity:

  • Electronic Effects: The nucleophilicity of the aromatic amine is a critical factor. Electron-donating groups (e.g., -CH₃, -OCH₃) on the aromatic ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the reaction.[4] Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) decrease the amine's reactivity, often necessitating more potent catalysts or harsher reaction conditions.[4]

  • Steric Hindrance: Substituents at the ortho position of the aromatic amine or on the nitrogen atom itself can sterically hinder the approach of the amine to the acrylonitrile molecule.[4] This steric impediment can significantly slow down the reaction and may require specialized catalysts like cupric acetate to achieve good yields of the mono-cyanoethylated product.[4]

Quantitative Data on Cyanoethylation of Aromatic Amines

The following tables summarize the yields of cyanoethylation reactions for various aromatic amines under different catalytic conditions, illustrating the impact of electronic and steric factors.

Aromatic AmineCatalyst SystemProductYield (%)Reference
AnilineAniline Hydrochloride / DiethylamineN-(2-Cyanoethyl)aniline72-78[2]
AnilineCupric AcetateN-(2-Cyanoethyl)aniline73[2]
AnilineHydrochloric Acid / Zinc ChlorideN-(2-Cyanoethyl)aniline94-95[5]
p-AnisidineAniline Hydrochloride / DiethylamineN-(2-Cyanoethyl)-p-anisidine76[2]
m-ChloroanilineAniline Hydrochloride / DiethylamineN-(2-Cyanoethyl)-m-chloroaniline42[2]
o-ChloroanilineCupric Acetate Monohydrate3-(o-Chloroanilino)propionitrile90-94[7]
o-PhenylenediamineAniline Hydrochloride / DiethylamineN,N'-Bis(2-cyanoethyl)-o-phenylenediamine70[2]
p-PhenylenediamineAniline Hydrochloride / DiethylamineN,N'-Bis(2-cyanoethyl)-p-phenylenediamine22[2]
p-ToluidineAcetic AcidN,N-Bis(2-cyanoethyl)-p-toluidine-[8]
m-ToluidineAcetic AcidN,N-Bis(2-cyanoethyl)-m-toluidine-[8]
p-ChloroanilineAcetic AcidN,N-Bis(2-cyanoethyl)-p-chloroaniline-[8]
m-NitroanilineCupric Acetate3-(m-Nitroanilino)propionitrileGood Yield[7]

Note: A dash (-) indicates that a specific yield was not provided in the cited literature, although the reaction was reported.

Detailed Experimental Protocols

Synthesis of N-(2-Cyanoethyl)aniline (Mono-cyanoethylation)

This protocol is adapted from a procedure using an aniline salt and a secondary amine.[2]

Materials:

  • Aniline hydrochloride (12.95 g, 0.10 mole)

  • Acrylonitrile (6.6 g, 0.12 mole)

  • Diethylamine (9.1 g, 0.12 mole)

  • 10% Aqueous sodium hydroxide solution

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • Combine aniline hydrochloride, acrylonitrile, and diethylamine in a 100-mL round-bottomed flask equipped with a reflux condenser.

  • Heat the mixture in a heating mantle or oil bath maintained at 180°C for 2.5 hours.

  • Cool the resulting melt to 0°C in an ice bath.

  • Add 50 mL of 10% aqueous sodium hydroxide solution and extract the mixture with four 50-mL portions of chloroform.

  • Wash the combined chloroform extracts with two 25-mL portions of water. Back-extract the water washes with a final 10-mL portion of chloroform.

  • Combine all organic layers and dry over anhydrous sodium sulfate.

  • Remove the chloroform by rotary evaporation.

  • Distill the residue under reduced pressure. The product, N-(2-cyanoethyl)aniline, is collected at 115–120°/0.01 mm.

  • The product solidifies upon cooling to yield colorless plates.

    • Yield: 10.5–11.4 g (72–78%)

    • Melting Point: 48–51°C[2]

Spectroscopic Characterization of N-(2-Cyanoethyl)aniline:

  • FTIR (KBr, cm⁻¹): The spectrum would be expected to show characteristic peaks for N-H stretching (around 3400 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (~2900-2850 cm⁻¹), C≡N stretching (a sharp peak around 2250 cm⁻¹), aromatic C=C bending (~1600 and 1500 cm⁻¹), and C-N stretching (~1300-1200 cm⁻¹).

  • ¹H NMR (CDCl₃, δ ppm): Expected signals would include aromatic protons (multiplet, ~6.6-7.3 ppm), a broad singlet for the N-H proton, a triplet for the -CH₂-N protons (~3.4 ppm), and a triplet for the -CH₂-CN protons (~2.6 ppm).

  • ¹³C NMR (CDCl₃, δ ppm): Expected signals would include aromatic carbons, a signal for the nitrile carbon (-C≡N) around 118 ppm, and signals for the two aliphatic carbons (-CH₂-N and -CH₂-CN).

Synthesis of N,N-Bis(2-cyanoethyl)aniline (Di-cyanoethylation)

This is a general procedure that can be adapted using various catalysts known to favor di-substitution, such as cuprous chloride or specific acid catalysts under forcing conditions.[7][8]

Materials:

  • Aniline (9.3 g, 0.1 mole)

  • Acrylonitrile (13.25 g, 0.25 mole, excess)

  • Catalyst (e.g., acetic acid with cuprous chloride, or AlCl₃)

  • Appropriate solvent (e.g., toluene or excess acetic acid)

  • Sodium bicarbonate solution

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve aniline in the chosen solvent.

  • Add the catalyst to the solution.

  • Heat the mixture to reflux and add acrylonitrile dropwise over a period of 30 minutes.

  • Continue refluxing for several hours (reaction progress can be monitored by TLC).

  • After cooling to room temperature, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography to yield N,N-Bis(2-cyanoethyl)aniline.

    • Melting Point: 81-84°C[9]

Spectroscopic Characterization of N,N-Bis(2-cyanoethyl)aniline:

  • FTIR (KBr, cm⁻¹): The spectrum will lack an N-H stretching band. Key peaks include aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (~2950-2850 cm⁻¹), a strong and sharp C≡N stretching band (~2250 cm⁻¹), aromatic C=C bending (~1600 and 1500 cm⁻¹), and C-N stretching (~1350 cm⁻¹).

  • ¹H NMR (CDCl₃, δ ppm): Expected signals would include aromatic protons (multiplet, ~6.7-7.3 ppm), a triplet for the -CH₂-N protons (~3.6 ppm, 4H), and a triplet for the -CH₂-CN protons (~2.6 ppm, 4H).

  • ¹³C NMR (CDCl₃, δ ppm): For the related N-(2-Cyanoethyl)-N-methylaniline, reported signals are at approximately 149.3, 129.1, 115.8, and 112.1 ppm for the aromatic carbons, and aliphatic carbons in the region of 52.8 and 38.3 ppm.[1][5] Signals for N,N-Bis(2-cyanoethyl)aniline would be expected in similar regions, with the nitrile carbon around 118 ppm.

Visualizations of Reaction and Workflow

General Reaction Mechanism

Experimental_Workflow start Start reactants 1. Charge Reactor (Aromatic Amine, Solvent, Catalyst) start->reactants addition 2. Add Acrylonitrile (Dropwise at specified temp.) reactants->addition reaction 3. Reaction (Reflux/Heat for required time) addition->reaction workup 4. Aqueous Workup (Neutralization & Extraction) reaction->workup drying 5. Drying & Solvent Removal (Anhydrous salt & Rotary Evaporation) workup->drying purification 6. Purification (Distillation or Recrystallization) drying->purification characterization 7. Characterization (NMR, IR, MP) purification->characterization end End characterization->end

References

An In-depth Technical Guide to the Electron-Donating Effects of Substituents in Toluidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-donating effects of the methyl substituent in the three isomers of toluidine: ortho-, meta-, and para-toluidine. Understanding these effects is crucial for predicting the reactivity, basicity, and potential applications of these compounds, particularly in the fields of medicinal chemistry and materials science. This document details the quantitative measures of these electronic effects, outlines the experimental protocols for their determination, and visually represents the underlying principles governing their behavior.

Quantitative Analysis of Electron-Donating Effects

The position of the methyl group on the aniline ring significantly influences the electron density on the amino group, thereby affecting the basicity of the molecule. This effect can be quantified through several experimental and theoretical parameters, including pKa values, Hammett constants, and spectroscopic data.

Basicity and pKa Values

The most direct measure of the electron-donating effect on the amino group is the basicity of the toluidine isomers, which is typically expressed as the pKa of their conjugate acids (anilinium ions). A higher pKa value indicates a stronger base, signifying a greater electron-donating effect from the substituent. The experimental pKa values for the conjugate acids of toluidine isomers in aqueous solution are presented in Table 1.

IsomerStructurepKa of Conjugate Acid
AnilineC₆H₅NH₂4.6
o-Toluidineo-CH₃C₆H₄NH₂4.4
m-Toluidinem-CH₃C₆H₄NH₂4.7
p-Toluidinep-CH₃C₆H₄NH₂5.1

Data sourced from multiple consistent literature reports.

As the data indicates, p-toluidine is the strongest base, followed by m-toluidine, and then aniline. o-Toluidine is the weakest base among the isomers. This trend can be explained by a combination of electronic and steric effects.

Hammett and Taft Constants

The Hammett equation provides a framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. The equation is given by:

log(K/K₀) = ρσ

where K is the equilibrium constant for the substituted compound, K₀ is the equilibrium constant for the unsubstituted compound (aniline in this case), ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant. For the dissociation of anilinium ions, a negative σ value indicates an electron-donating group that increases basicity.

The Taft equation extends this concept to account for steric effects, particularly relevant for ortho substituents:

log(k/k₀) = ρσ + δEs

where σ* is the polar substituent constant, Es is the steric substituent constant, and ρ* and δ are the corresponding reaction constants.

Parameterortho-Methylmeta-Methylpara-Methyl
Hammett Constant (σ) --0.07-0.17
Taft Steric Parameter (Es) -1.24 (for methyl group)--
Hammett Reaction Constant (ρ) for Anilinium Ion Dissociation ~2.6~2.6~2.6

Note: The Hammett equation is not strictly applicable to ortho substituents due to steric effects. The Taft steric parameter (Es) for a methyl group is provided as a general indicator of its steric bulk. The reaction constant (ρ) for anilinium ion dissociation is approximately 2.6, indicating a moderate sensitivity to substituent effects.

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide valuable insights into the electronic environment of the toluidine isomers.

NMR Spectroscopy

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are sensitive to the electron density around the nuclei. Increased electron density leads to greater shielding and a lower chemical shift (upfield shift).

Table 3: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Protono-Toluidinem-Toluidinep-Toluidine
-CH₃ 2.152.292.25
-NH₂ 3.653.623.58
Aromatic-H 6.68-7.106.55-7.086.62-6.98

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbono-Toluidinem-Toluidinep-Toluidine
-CH₃ 17.521.520.5
C-NH₂ 144.7146.4144.0
C-CH₃ 122.0138.8127.3
Aromatic-C 115.0, 118.6, 126.9, 130.3112.9, 116.8, 121.7, 129.1115.1, 129.6

The upfield shift of the aromatic protons and carbons in p-toluidine compared to the other isomers is consistent with the greater electron-donating effect of the methyl group in the para position.

FT-IR Spectroscopy

The C-N stretching vibration in the FT-IR spectrum is also indicative of the electron density on the nitrogen atom. A stronger C-N bond, resulting from increased electron donation to the ring, will have a higher vibrational frequency.

Table 5: Characteristic FT-IR Frequencies (cm⁻¹)

Vibrationo-Toluidinem-Toluidinep-Toluidine
N-H Stretch ~3370, ~3450~3350, ~3430~3340, ~3420
C-N Stretch ~1265~1275~1280

The higher C-N stretching frequency in p-toluidine suggests a stronger C-N bond, consistent with its greater basicity.

Experimental Protocols

Synthesis of Toluidine Isomers

A general method for the synthesis of toluidine isomers involves the reduction of the corresponding nitrotoluene isomers.

Materials:

  • o-, m-, or p-nitrotoluene

  • Tin (Sn) metal, granular

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH), 40% aqueous solution

  • Diethyl ether or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the nitrotoluene isomer and granular tin.

  • Slowly add concentrated HCl to the flask. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

  • After the initial reaction subsides, heat the mixture to reflux for 2-3 hours to ensure complete reduction.

  • Cool the reaction mixture and slowly add a 40% NaOH solution until the solution is strongly basic (pH > 10). This will precipitate tin hydroxides and liberate the free toluidine.

  • Extract the toluidine from the aqueous mixture with several portions of diethyl ether or dichloromethane.

  • Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • The crude toluidine can be further purified by distillation under reduced pressure.

Determination of pKa by Potentiometric Titration

Materials:

  • Toluidine isomer

  • Standardized Hydrochloric Acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh a sample of the toluidine isomer and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Place the toluidine solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Fill the burette with the standardized HCl solution.

  • Record the initial pH of the toluidine solution.

  • Add the HCl solution in small increments (e.g., 0.5 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by plotting the first or second derivative of the curve.

Visualizations

Logical Relationship of Electron-Donating Effects

The following diagram illustrates the interplay of inductive, hyperconjugation, and steric effects on the basicity of toluidine isomers.

Electron_Donating_Effects cluster_effects Electronic & Steric Effects cluster_isomers Toluidine Isomers Inductive_Effect +I Effect (Alkyl Group) p_Toluidine p-Toluidine (pKa = 5.1) Inductive_Effect->p_Toluidine Increases Basicity m_Toluidine m-Toluidine (pKa = 4.7) Inductive_Effect->m_Toluidine Increases Basicity o_Toluidine o-Toluidine (pKa = 4.4) Inductive_Effect->o_Toluidine Increases Basicity Hyperconjugation Hyperconjugation (+H Effect) Hyperconjugation->p_Toluidine Strongly Increases Basicity Steric_Hindrance Steric Hindrance Steric_Hindrance->o_Toluidine Decreases Basicity

Caption: Relative influence of electronic and steric effects on the basicity of toluidine isomers.

Experimental Workflow for pKa Determination

The workflow for determining the pKa of a toluidine isomer via potentiometric titration is outlined below.

pKa_Determination_Workflow start Start prep_solution Prepare Toluidine Solution start->prep_solution calibrate_ph Calibrate pH Meter prep_solution->calibrate_ph titration Titrate with Standard HCl calibrate_ph->titration record_data Record pH vs. Volume titration->record_data plot_data Plot Titration Curve record_data->plot_data determine_ep Determine Equivalence Point plot_data->determine_ep calculate_pka Calculate pKa at Half-Equivalence Point determine_ep->calculate_pka end End calculate_pka->end

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The electron-donating effect of the methyl group in toluidine isomers is a nuanced interplay of inductive, hyperconjugative, and steric effects. In p-toluidine, the combination of the +I and +H effects significantly increases the electron density on the amino group, making it the most basic of the three isomers. In m-toluidine, only the +I effect is operative, resulting in a moderate increase in basicity compared to aniline. In o-toluidine, while the +I effect is present, it is counteracted by steric hindrance from the adjacent methyl group, which disrupts the solvation of the anilinium ion, leading to a decrease in basicity.

This comprehensive understanding of the electronic properties of toluidine isomers is essential for their application in drug design, where basicity can influence drug-receptor interactions and pharmacokinetic properties, as well as in the synthesis of dyes and other functional materials. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with these important chemical entities.

n-Ethyl-n-cyanoethyl-m-toluidine solubility and stability data.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of N-Ethyl-N-cyanoethyl-m-toluidine

Solubility Determination

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. The following section details a standard protocol for determining the solubility of this compound.

Experimental Protocol: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solution: An excess amount of this compound is added to a series of flasks containing different solvents (e.g., water, ethanol, DMSO, buffers at various pH levels).

  • Equilibration: The flasks are sealed and agitated in a constant temperature water bath or shaker for a defined period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the flasks are left undisturbed to allow the undissolved solid to sediment.

  • Sampling and Filtration: An aliquot of the supernatant is carefully withdrawn and filtered through a non-adsorptive, fine-pore filter (e.g., 0.22 µm) to remove any suspended solid particles.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and in the specific solvent.

Data Presentation: Solubility Data

The obtained solubility data should be presented in a clear and organized manner, as shown in the template below.

SolventTemperature (°C)Solubility (mg/mL)Analytical Method
Water (pH 7.0)25DataHPLC-UV
Ethanol25DataHPLC-UV
Dimethyl Sulfoxide (DMSO)25DataHPLC-UV
0.1 N HCl (pH 1.2)37DataHPLC-UV
Phosphate Buffer (pH 7.4)37DataHPLC-UV

Experimental Workflow for Solubility Determination

G A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B Shaking C Allow undissolved solid to sediment B->C Resting D Withdraw and filter supernatant C->D E Analyze filtrate by HPLC to determine concentration D->E F Report solubility data (mg/mL) E->F

Caption: Workflow for shake-flask solubility determination.

Stability Assessment

Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Experimental Protocol: Forced Degradation Studies

Forced degradation or stress testing is undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.

  • Sample Preparation: Prepare solutions of this compound at a known concentration in appropriate solvents.

  • Stress Conditions: Expose the solutions to a variety of stress conditions:

    • Acidic/Basic Hydrolysis: Adjust the pH of the solutions with acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) and heat.

    • Oxidation: Treat the solution with an oxidizing agent (e.g., hydrogen peroxide).

    • Thermal Stress: Store the solution at elevated temperatures (e.g., 60°C).

    • Photostability: Expose the solution to light of a specified wavelength and intensity (e.g., using a photostability chamber).

  • Time Points: Collect samples at various time points throughout the stress testing.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

  • Data Evaluation: Quantify the amount of remaining this compound and identify and quantify any major degradation products.

Data Presentation: Stability Data

The results of the stability studies should be tabulated to show the percentage of the compound remaining under different conditions over time.

Stress ConditionTime (hours)This compound Remaining (%)Major Degradants Observed
0.1 N HCl at 60°C0100None
24DataIdentify/Quantify
48DataIdentify/Quantify
0.1 N NaOH at 60°C0100None
24DataIdentify/Quantify
48DataIdentify/Quantify
3% H₂O₂ at 25°C0100None
24DataIdentify/Quantify
48DataIdentify/Quantify

Logical Relationship for Stability Assessment

G cluster_stress Stress Conditions cluster_analysis Analysis at Time Points Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photostability Photo->HPLC Quantify Quantify Parent Compound HPLC->Quantify Identify Identify Degradants HPLC->Identify Report Generate Stability Report Quantify->Report Identify->Report Compound This compound Solution Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Caption: Logical workflow for forced degradation stability studies.

An In-depth Technical Guide to CAS 148-69-6: Synonyms and Alternative Names

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the precise identification of chemical compounds is paramount. The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification in literature and databases. This guide focuses on the compound registered under CAS 148-69-6, providing a comprehensive overview of its various synonyms and alternative names encountered in scientific literature and chemical databases. Understanding these alternative nomenclatures is crucial for conducting thorough literature reviews and for the accurate sourcing of materials.

The compound associated with CAS 148-69-6 is chemically known as 3-[Ethyl(3-methylphenyl)amino]propanenitrile.[1][2] This designation provides a clear structural description of the molecule. However, a variety of other names are also used, reflecting different naming conventions and historical contexts.

Quantitative Data Summary

The following table summarizes the various synonyms and alternative identifiers for CAS 148-69-6, facilitating easy reference and cross-comparison.

Identifier TypeIdentifier
CAS Registry Number 148-69-6
CAS Name Propanenitrile, 3-[ethyl(3-methylphenyl)amino]-
Synonym 3-(N-Ethyl-m-toluidino)propiononitrile
Synonym N-Ethyl-N-Cyanoethyl-m-Toluidine
Synonym 3-(Ethyl(m-tolyl)amino)propanenitrile
Synonym N-(2-Cyanoethyl)-N-ethyl-m-toluidine
Synonym N-Ethyl-N-β-cyanoethyl-m-toluidine
Synonym N-β-Cyanoethyl-N-ethyl-m-toluidine

Logical Relationship of Identifiers

The diagram below illustrates the relationship between the primary CAS Registry Number and the various synonyms and chemical names associated with the compound. This visualization provides a clear overview of how a single chemical entity can be referenced by multiple names, all pointing back to the unique CAS identifier.

CAS_148_69_6_Identifiers cluster_synonyms Synonyms and Alternative Names CAS_RN CAS Registry Number® 148-69-6 Synonym1 3-(N-Ethyl-m-toluidino)propiononitrile CAS_RN->Synonym1 Synonym2 This compound CAS_RN->Synonym2 Synonym3 3-(Ethyl(m-tolyl)amino)propanenitrile CAS_RN->Synonym3 Synonym4 N-(2-Cyanoethyl)-N-ethyl-m-toluidine CAS_RN->Synonym4 Synonym5 Propanenitrile, 3-[ethyl(3-methylphenyl)amino]- CAS_RN->Synonym5

Caption: Relationship between CAS 148-69-6 and its various identifiers.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Disperse Dyes Using N-Ethyl-N-cyanoethyl-m-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of monoazo disperse dyes utilizing N-Ethyl-N-cyanoethyl-m-toluidine as a key coupling component. The protocols detailed below are based on established methodologies for the synthesis of analogous disperse dyes, such as C.I. Disperse Red 73, and serve as a guide for laboratory-scale preparation.

Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic fibers like polyester. The inclusion of the cyanoethyl group in the coupling component, this compound, can enhance the dye's properties, including its affinity for polyester fibers and its sublimation fastness. The synthesis of these dyes is typically a two-step process involving the diazotization of a primary aromatic amine followed by an azo coupling reaction with this compound.

Synthesis Pathway Overview

The general synthesis route involves the formation of a diazonium salt from a primary aromatic amine, which then acts as an electrophile in a coupling reaction with the electron-rich this compound. A representative synthesis using 2-cyano-4-nitroaniline as the diazo component is illustrated below.

Synthesis_Pathway General Synthesis Pathway of a Monoazo Disperse Dye cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aromatic_Amine Primary Aromatic Amine (e.g., 2-cyano-4-nitroaniline) Diazonium_Salt Diazonium Salt Aromatic_Amine->Diazonium_Salt NaNO2, HCl 0-5 °C Disperse_Dye Monoazo Disperse Dye Diazonium_Salt->Disperse_Dye Weakly Acidic (pH 4-6) Coupling_Component This compound Coupling_Component->Disperse_Dye

Caption: General synthesis pathway for a monoazo disperse dye.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, purification, and application of a representative disperse dye using this compound.

Protocol 1: Diazotization of 2-cyano-4-nitroaniline

This protocol describes the formation of the diazonium salt of 2-cyano-4-nitroaniline, which is a common diazo component in the synthesis of red to violet disperse dyes.

Materials:

  • 2-cyano-4-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, prepare a solution of 2-cyano-4-nitroaniline in concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in distilled water and cool it to 0-5 °C.

  • Slowly add the cold sodium nitrite solution to the stirred solution of 2-cyano-4-nitroaniline, maintaining the temperature below 5 °C.

  • Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the diazotization is finalized.

  • The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with this compound

This protocol details the coupling of the prepared diazonium salt with this compound to form the disperse dye.

Materials:

  • Diazonium salt solution from Protocol 1

  • This compound

  • Glacial Acetic Acid

  • Sodium Acetate solution

  • Methanol or Ethanol (for recrystallization)

Procedure:

  • In a separate beaker, dissolve this compound in glacial acetic acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the stirred solution of the coupling component.

  • During the addition, maintain the temperature of the reaction mixture between 0-5 °C and control the pH in a weakly acidic range (pH 4-6) by the dropwise addition of a sodium acetate solution.

  • A colored precipitate of the disperse dye will form.

  • Continue stirring the reaction mixture for 2-4 hours at 0-5 °C to ensure the completion of the coupling reaction.

  • Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

Protocol 3: Purification by Recrystallization

This protocol outlines the purification of the synthesized disperse dye to remove unreacted starting materials and byproducts.

Materials:

  • Crude disperse dye

  • Ethanol or a suitable solvent

  • Decolorizing charcoal (optional)

Procedure:

  • Transfer the crude disperse dye to a beaker and add a suitable solvent, such as ethanol.

  • Heat the mixture to boiling to dissolve the dye.

  • If colored impurities are present, add a small amount of decolorizing charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified dye crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Experimental_Workflow Experimental Workflow for Disperse Dye Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Diazotization Diazotization of Aromatic Amine Coupling Azo Coupling with This compound Diazotization->Coupling Filtration1 Vacuum Filtration of Crude Dye Coupling->Filtration1 Recrystallization Recrystallization Filtration1->Recrystallization Filtration2 Vacuum Filtration of Pure Dye Recrystallization->Filtration2 Drying Drying Filtration2->Drying Analysis Spectroscopic Analysis (UV-Vis, FT-IR, NMR, MS) Drying->Analysis

Caption: Experimental workflow for disperse dye synthesis.

Data Presentation

The following tables summarize representative quantitative data for disperse dyes synthesized using N-alkylaniline derivatives as coupling components. These values can be used as a benchmark for the synthesis of dyes from this compound.

Table 1: Representative Reaction Parameters and Yields

Diazo ComponentCoupling ComponentReaction Time (h)Reaction Temp. (°C)pHYield (%)
2-cyano-4-nitroanilineN-ethyl-N-cyanoethylaniline2-40-54-685-95
2-chloro-4-nitroanilineN,N-diethyl-m-toluidine3-50-54-580-90
4-nitroanilineThis compound2-40-54-682-92

Table 2: Spectroscopic and Fastness Properties of a Representative Disperse Dye

PropertyValue
Spectroscopic Data
Maximum Absorption (λmax), nm510-530
Molar Extinction Coefficient (ε)30,000-40,000
Fastness Properties on Polyester
Light Fastness (Xenon arc)4-5
Washing Fastness (ISO 105-C06)4-5
Rubbing Fastness (ISO 105-X12)
- Dry4-5
- Wet4
Sublimation Fastness (ISO 105-P01)4-5

Fastness properties are rated on a scale of 1 to 5, where 5 represents the best fastness.

Application Protocols

Protocol 4: High-Temperature Dyeing of Polyester Fabric

This protocol describes a standard high-temperature dyeing method for applying the synthesized disperse dye to polyester fabric.

Materials:

  • Synthesized disperse dye

  • Polyester fabric

  • Dispersing agent

  • Glacial Acetic Acid

  • Sodium hydrosulfite

  • Sodium hydroxide

Procedure:

  • Prepare a dye dispersion by grinding the dye with a dispersing agent and a small amount of water.

  • Set up a high-temperature dyeing apparatus with a dye bath containing water, the dye dispersion, and a dispersing agent.

  • Adjust the pH of the dye bath to 4.5-5.5 with glacial acetic acid.

  • Introduce the polyester fabric into the dye bath at room temperature.

  • Raise the temperature of the dye bath to 130 °C at a rate of 2 °C/min and maintain this temperature for 60 minutes.

  • Cool the dye bath to 70 °C and remove the dyed fabric.

  • Perform a reduction clearing process by treating the fabric in a solution of sodium hydrosulfite and sodium hydroxide at 70-80 °C for 15-20 minutes to remove unfixed dye.

  • Rinse the fabric thoroughly with hot and cold water and then dry.

Dyeing_Workflow High-Temperature Dyeing Workflow Dye_Dispersion Prepare Dye Dispersion Dye_Bath Prepare Dye Bath (pH 4.5-5.5) Dye_Dispersion->Dye_Bath Dyeing High-Temperature Dyeing (130 °C, 60 min) Dye_Bath->Dyeing Reduction_Clearing Reduction Clearing (70-80 °C) Dyeing->Reduction_Clearing Rinsing_Drying Rinse and Dry Reduction_Clearing->Rinsing_Drying

Caption: High-temperature dyeing workflow for polyester.

Gas Chromatography Conditions for the Analysis of N-Ethyl-n-cyanoethyl-m-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the gas chromatographic (GC) analysis of N-Ethyl-n-cyanoethyl-m-toluidine, a compound often used as an intermediate in the synthesis of dyes and pharmaceuticals. Ensuring the purity and quantifying the presence of this compound is critical for quality control and in research and development settings. The following protocols are designed to offer robust and reliable methods for the separation and quantification of this compound.

Introduction

Gas chromatography is a powerful and widely used analytical technique for separating and analyzing volatile and semi-volatile compounds. For the analysis of this compound, GC offers high resolution and sensitivity. The choice of detector can be tailored to the specific needs of the analysis, with Flame Ionization Detection (FID) being a common choice for purity assessment and Mass Spectrometry (MS) providing high specificity for identification and trace-level quantification.[1] This document outlines a validated GC-FID method and provides supplementary information for adapting the method for GC-MS analysis.

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is suitable for determining the purity of this compound and quantifying volatile impurities.[2]

2.1.1. Instrumentation and Conditions

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Detector Flame Ionization Detector (FID)
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Program
   Initial Temperature80 °C, hold for 2 minutes
   Ramp Rate10 °C/min to 280 °C
   Final Hold5 minutes at 280 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Volume 1 µL
Split Ratio 50:1

2.1.2. Sample Preparation

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol.

  • Further dilute an aliquot of this solution with methanol to a final concentration of approximately 1 mg/mL.[2]

2.1.3. Data Analysis

The purity of this compound can be determined by the area percent method, assuming all components have a similar response factor with the FID.[2]

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Gas Chromatography with Mass Spectrometry (GC-MS)

For more specific identification and trace-level analysis, a GC-MS method is recommended. This method is particularly useful for impurity profiling and the analysis of this compound in complex matrices.[1]

2.2.1. Recommended GC-MS Parameters

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature: 80 °C, hold for 2 minutes; Ramp: 10 °C/min to 280 °C; Hold: 5 minutes at 280 °C
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

2.2.2. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1]

  • Sample Preparation (Liquid Samples): Dilute a known volume of the sample with dichloromethane to a final concentration within the calibration range.[1]

2.2.3. Data Analysis

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Quantify the concentration of this compound in the samples using the calibration curve.[1]

Quantitative Data Summary

While specific quantitative performance data for this compound is not extensively published, the following table summarizes typical performance characteristics for analogous aromatic amines, providing a benchmark for method validation.[1]

ParameterGas Chromatography (GC)
Limit of Detection (LOD) 55.3 - 97.0 ng/sample (for toluidine isomers)[1]
Limit of Quantification (LOQ) 55.3 - 97.0 ng/sample (for toluidine isomers)[1]
Linearity Range 1 - 100 ng/mL (typical for related compounds)[1]
Recovery > 80% (typical for related compounds)[1]
Interday Precision (%RSD) 3% - 9% (for related compounds)[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis sample Weigh Sample dissolve Dissolve in Solvent (e.g., Methanol) sample->dissolve dilute Dilute to Working Concentration dissolve->dilute injection Inject Sample into GC dilute->injection separation Chromatographic Separation (e.g., DB-5ms column) injection->separation detection Detection (FID or MS) separation->detection integration Peak Integration detection->integration quantification Quantification (Area % or Calibration Curve) integration->quantification report Generate Report quantification->report

Caption: Workflow for the GC analysis of this compound.

References

Application Notes & Protocols: n-Ethyl-n-cyanoethyl-m-toluidine as a Precursor for Sulfonylurea Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of n-Ethyl-n-cyanoethyl-m-toluidine as a precursor for the synthesis of sulfonylurea herbicides. Detailed protocols for the conversion of the precursor and the subsequent synthesis of a representative herbicide are provided, along with data on their biological activity and mechanism of action.

Introduction

This compound (CAS 148-69-6) is a key chemical intermediate in the synthesis of various organic compounds, including herbicides.[1] Its chemical structure allows for its conversion into N-ethylated aromatic amines, which are crucial building blocks for a class of potent herbicides known as sulfonylureas.[1] Sulfonylurea herbicides are widely used in agriculture due to their high efficacy at low application rates and their specific mode of action, which targets the enzyme acetolactate synthase (ALS) in plants.[1] This enzyme is essential for the biosynthesis of branched-chain amino acids in plants but is not present in mammals, contributing to the low mammalian toxicity of these herbicides.[1]

This document outlines the theoretical pathway for utilizing this compound in the synthesis of sulfonylurea herbicides, provides detailed experimental protocols, and summarizes relevant quantitative data.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Sulfonylurea herbicides derived from precursors like this compound exert their herbicidal activity by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3] ALS is a critical enzyme in the biosynthetic pathway of essential branched-chain amino acids: valine, leucine, and isoleucine.[2][3]

The inhibition of ALS leads to a deficiency in these vital amino acids, which in turn halts protein synthesis and cell division in the growing points of the plant.[4] This ultimately results in plant death. The high specificity of sulfonylurea herbicides for the plant ALS enzyme contributes to their favorable safety profile for non-target organisms.[1]

Signaling Pathway of ALS Inhibition

ALS_Inhibition cluster_plant Inside Plant Precursor n-Ethyl-n-cyanoethyl- -m-toluidine Sulfonylurea Sulfonylurea Herbicide Precursor->Sulfonylurea Synthesis Plant Plant Cell Sulfonylurea->Plant Application ALS Acetolactate Synthase (ALS) Sulfonylurea->ALS Inhibition AminoAcids Branched-Chain Amino Acids (Val, Leu, Ile) ALS->AminoAcids Catalysis ProteinSynthesis Protein Synthesis & Cell Growth AminoAcids->ProteinSynthesis PlantDeath Plant Death

Caption: Mechanism of action of sulfonylurea herbicides.

Experimental Protocols

The following protocols describe a representative synthesis of a sulfonylurea herbicide from this compound. The first step, the conversion to N-ethyl-m-toluidine, is a proposed method based on chemical principles, as direct literature for this specific transformation is scarce. The subsequent steps are based on established methods for sulfonylurea synthesis.

Experimental Workflow

Experimental_Workflow Start Start: This compound Step1 Step 1: Decyanoethylation to N-ethyl-m-toluidine Start->Step1 Purification1 Purification 1: Distillation/Chromatography Step1->Purification1 Step2 Step 2: Sulfonylation with a Sulfonyl Chloride Purification1->Step2 Purification2 Purification 2: Crystallization Step2->Purification2 Step3 Step 3: Coupling with Heterocyclic Amine Purification2->Step3 FinalProduct Final Product: Sulfonylurea Herbicide Step3->FinalProduct Bioassay Herbicidal Activity Assay (e.g., against Brassica napus) FinalProduct->Bioassay

Caption: General workflow for herbicide synthesis and testing.

Protocol 1: Synthesis of N-ethyl-m-toluidine from this compound (Proposed)

Objective: To convert this compound to N-ethyl-m-toluidine via a retro-Michael reaction.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add a 2M aqueous solution of sodium hydroxide (2 equivalents).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude N-ethyl-m-toluidine.

  • Purify the crude product by vacuum distillation.

Expected Yield: 70-85% (theoretical).

Protocol 2: Synthesis of a Representative Sulfonylurea Herbicide

Objective: To synthesize a sulfonylurea herbicide from N-ethyl-m-toluidine. This protocol is a general representation.

Materials:

  • N-ethyl-m-toluidine (from Protocol 1)

  • 2-Chlorosulfonyl-N,N-dimethylnicotinamide

  • 2-Amino-4,6-dimethoxypyrimidine

  • Toluene

  • Pyridine

  • Reactor with a distillation setup

Procedure:

  • Synthesis of the Sulfonyl Chloride Intermediate (if not commercially available): This step is highly specific to the target molecule and generally involves chlorosulfonation of a corresponding aromatic precursor.

  • Coupling Reaction: a. To a reactor, add 2-amino-4,6-dimethoxypyrimidine (1.5 equivalents) and the sulfonyl chloride derivative of N-ethyl-m-toluidine (1 equivalent) in a suitable solvent like toluene. b. Add a base such as pyridine to catalyze the reaction. c. Heat the reaction mixture under reduced pressure (e.g., at 90 °C) and continuously remove any alcohol formed via distillation. d. Monitor the reaction completion by HPLC. e. Once the reaction is complete, cool the mixture (e.g., to 80 °C) and filter the solid product. f. Dry the filter cake to obtain the sulfonylurea herbicide.

Expected Yield: 90-98% (based on similar reported syntheses).

Data Presentation

The following tables summarize representative quantitative data for sulfonylurea herbicides. Note that this data is for illustrative purposes and the actual values for a novel herbicide synthesized from this compound would need to be determined experimentally.

Table 1: Synthesis Yields of Representative Sulfonylurea Herbicides

HerbicideStarting MaterialsReaction ConditionsYield (%)Purity (%)Reference
Nicosulfuron2-amino-4,6-dimethoxypyrimidine, 2-sulfamide ethyl formate-N,N-dimethylnicotinamideToluene, 90°C, reduced pressure99.598.4[5]
Metsulfuron-methylo-(methyl formate)benzenesulfonamide, trichloromethyl chloroformateXylene/Toluene, reflux--[6]

Table 2: Herbicidal Activity of Representative Sulfonylurea Derivatives

CompoundTarget WeedAssay TypeIC₅₀ (µM)Reference
Chlorsulfuron AnaloguesBrassica napusGrowth Inhibition-[7]
MonosulfuronArabidopsis thaliana (AHAS inhibition)In vitro enzyme assay-[8]
NK94827 AnaloguesRapeRape disc assay-[9]

Safety and Handling

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable precursor for the synthesis of sulfonylurea herbicides. The protocols and data presented here provide a framework for researchers and scientists to explore the development of novel herbicides based on this intermediate. The specific mode of action of sulfonylureas on the ALS enzyme offers a targeted approach to weed control with a favorable environmental and toxicological profile. Further research can optimize the synthesis and evaluate the biological activity of new derivatives.

References

Application of n-Ethyl-n-cyanoethyl-m-toluidine: A Focus on Industrial Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: While the inquiry concerns the application of n-Ethyl-n-cyanoethyl-m-toluidine in medicinal chemistry, a comprehensive review of scientific literature and patent databases indicates that this compound is not utilized in this field. Its primary and well-documented application is as a key intermediate in the synthesis of dyes and agrochemicals. This document will, therefore, detail its established industrial applications, providing the requested data presentation, experimental protocols, and visualizations within this context.

Application Notes

This compound (CAS No. 148-69-6) is an aromatic amine derivative that serves as a crucial building block in the chemical industry. Its bifunctional nature, containing both a tertiary amine and a nitrile group, makes it a versatile precursor for the synthesis of a variety of target molecules.

Primary Applications:

  • Dye Intermediate: The most significant application of this compound is in the manufacturing of disperse dyes. These dyes are used for coloring synthetic fibers such as polyester, nylon, and acrylics. The toluidine moiety acts as the core of the chromophore, and the cyanoethyl group can be further modified to tune the color and properties of the final dye molecule.

  • Agrochemical Intermediate: In the agrochemical sector, this compound is used in the synthesis of certain classes of herbicides.[1] Specifically, it can be a precursor for the synthesis of sulfonylurea herbicides, which are known for their high efficacy at low application rates.[1] The molecular framework of this compound is incorporated into the final herbicide structure, contributing to its biological activity.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
CAS Number148-69-6--INVALID-LINK--
Molecular FormulaC₁₂H₁₆N₂--INVALID-LINK--
Molecular Weight188.27 g/mol --INVALID-LINK--
AppearanceLight yellow to brown liquid--INVALID-LINK--
Boiling Point>250 °C--INVALID-LINK--
Density1.01 g/cm³--INVALID-LINK--
SolubilityInsoluble in water, soluble in organic solvents--INVALID-LINK--
Typical Purity Specifications for Industrial Grade this compound
ComponentSpecification
This compound≥ 98.5%
n-Ethyl-m-toluidine≤ 0.5%
Moisture≤ 0.2%
Other Impurities≤ 0.8%

Experimental Protocols

The following are representative protocols for the synthesis and potential downstream application of this compound. These are generalized procedures and should be adapted and optimized for specific laboratory or industrial conditions.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from n-ethyl-m-toluidine and acrylonitrile.

Materials:

  • n-Ethyl-m-toluidine

  • Acrylonitrile

  • Glacial acetic acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add n-ethyl-m-toluidine (1 mole equivalent) and toluene.

  • Begin stirring and add glacial acetic acid (0.1 mole equivalent) as a catalyst.

  • Slowly add acrylonitrile (1.1 mole equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • After the addition is complete, heat the mixture to 60-70°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to neutralize the acetic acid.

  • Wash with brine to remove any remaining aqueous impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Protocol 2: Hydrolysis of the Nitrile Group (Illustrative)

Objective: To hydrolyze the cyanoethyl group of this compound to a carboxylic acid, a common step in modifying intermediates.

Materials:

  • This compound

  • Sodium hydroxide solution (20% w/v)

  • Hydrochloric acid (10% v/v)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mole equivalent) in ethanol.

  • Add the 20% sodium hydroxide solution (3 mole equivalents).

  • Heat the mixture to reflux and maintain for 8-12 hours. The reaction should be monitored for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the mixture with 10% hydrochloric acid to a pH of approximately 2-3. A precipitate of the carboxylic acid product should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product in a vacuum oven to yield 3-(N-ethyl-m-toluidino)propanoic acid.

Mandatory Visualization

Synthesis_of_n_Ethyl_n_cyanoethyl_m_toluidine reagent1 n-Ethyl-m-toluidine product This compound reagent1->product Cyanoethylation (Acetic Acid Catalyst) reagent2 Acrylonitrile reagent2->product

Caption: Synthesis of this compound.

Downstream_Application_Workflow cluster_dye Disperse Dye Synthesis cluster_herbicide Herbicide Synthesis start This compound hydrolysis Hydrolysis/Reduction start->hydrolysis modification Functional Group Modification start->modification diazotization Diazotization hydrolysis->diazotization coupling Coupling Reaction diazotization->coupling dye Disperse Dye coupling->dye condensation Condensation with Sulfonylurea Moiety modification->condensation herbicide Sulfonylurea Herbicide condensation->herbicide

Caption: Industrial applications of this compound.

References

Application Notes and Protocols for Novel Azo Dyes from N-Ethyl-N-cyanoethyl-m-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of novel azo dyes derived from the coupling component N-Ethyl-N-cyanoethyl-m-toluidine. This document includes detailed experimental protocols, quantitative data on dye characteristics, and visualizations of the synthetic pathway and experimental workflow.

Introduction

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–). The versatility in their synthesis allows for a wide spectrum of colors and functionalities. This compound serves as a key intermediate coupling component in the synthesis of several commercially important disperse dyes, imparting valuable properties to the final dye molecules.[1][2][3] These dyes are primarily used for dyeing hydrophobic synthetic fibers such as polyester and acetate.[4][5] The cyanoethyl group can enhance the sublimation fastness and affinity for polyester fibers.

Synthesis of Azo Dyes from this compound

The synthesis of azo dyes from this compound follows a well-established two-step process:

  • Diazotization: A primary aromatic amine (the diazo component) is converted into a reactive diazonium salt by treatment with a nitrous acid source, typically sodium nitrite in an acidic medium, at low temperatures (0-5 °C).

  • Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, this compound, to form the final azo dye. The coupling reaction is an electrophilic aromatic substitution.

A general schematic of this synthesis is presented below.

G cluster_diazotization Diazotization cluster_coupling Azo Coupling Diazo_Component Primary Aromatic Amine (Diazo Component) Diazonium_Salt Diazonium Salt Diazo_Component->Diazonium_Salt NaNO₂, HCl 0-5 °C Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Coupling_Component This compound (Coupling Component) Coupling_Component->Azo_Dye

Caption: General synthesis pathway for azo dyes.

Key Azo Dyes Derived from this compound

Several commercially significant disperse dyes are synthesized using this compound as the coupling component. These include Disperse Red 65, Disperse Red 88, Disperse Red 153, and Disperse Red 179.[6]

Quantitative Data
Dye NameDiazo ComponentMolecular FormulaMolecular WeightCAS Numberλmax (nm)
Disperse Red 65 2-Chloro-4-nitrobenzenamineC₁₈H₁₈ClN₅O₂371.8212223-38-0Not Available
Disperse Red 88 6-(Methylsulfonyl)benzo[d]thiazol-2-amineC₁₉H₂₂N₄O₃S₂418.5412217-04-8Not Available
Disperse Red 153 5,6-Dichlorobenzo[d]thiazol-2-amineC₁₉H₁₇Cl₂N₅S418.3478564-87-1Not Available
Disperse Red 179 6-Nitrobenzo[d]thiazol-2-amineC₁₉H₁₈N₆O₃S410.4561951-64-2Not Available
Fastness Properties

The fastness properties of these dyes on polyester fabric are crucial for their application in the textile industry. The data is typically rated on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

Dye NameLight Fastness (ISO)Washing Fastness (Fading)Washing Fastness (Staining)Sublimation Fastness (Ironing)
Disperse Red 65 [5]5-6554-5
Disperse Red 88 Not AvailableNot AvailableNot AvailableNot Available
Disperse Red 153 [7][8]6554-5
Disperse Red 179 Not AvailableNot AvailableNot Available4-5[9]

Experimental Protocols

The following protocols provide a general framework for the synthesis of azo dyes using this compound. A specific protocol for the synthesis of a dye analogous to Disperse Red 65 is also provided.

General Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_characterization Characterization Diazotization Diazotization of Primary Aromatic Amine Coupling Azo Coupling with This compound Diazotization->Coupling Filtration Filtration Coupling->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Spectroscopy Spectroscopic Analysis (UV-Vis, IR, NMR, MS) Recrystallization->Spectroscopy Fastness_Testing Fastness Property Testing Recrystallization->Fastness_Testing

Caption: General experimental workflow for azo dye synthesis.

Protocol 1: Synthesis of a Disperse Red Dye (Analogous to Disperse Red 65)

This protocol outlines the synthesis of an azo dye by coupling diazotized 2-chloro-4-nitroaniline with this compound.

Materials:

  • 2-Chloro-4-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound

  • Ice

  • Urea (for quenching excess nitrous acid)

  • Sodium Acetate (for pH adjustment)

  • Ethanol (for recrystallization)

Procedure:

Part A: Diazotization of 2-Chloro-4-nitroaniline

  • In a 250 mL beaker, add 1.73 g (0.01 mol) of 2-chloro-4-nitroaniline to a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water.

  • Stir the mixture and cool it to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension while maintaining the temperature between 0-5 °C with constant stirring.

  • Continue stirring for 15-20 minutes at 0-5 °C after the addition is complete. The resulting solution contains the diazonium salt. A small amount of urea can be added to destroy any excess nitrous acid.

Part B: Azo Coupling

  • In a separate 500 mL beaker, dissolve 1.92 g (0.01 mol) of this compound in 50 mL of 10% acetic acid.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution from Part A to the cold coupling component solution from step 1 of Part B.

  • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. The pH can be adjusted to 4-5 by the addition of a saturated sodium acetate solution to facilitate coupling.

  • The azo dye will precipitate as a colored solid.

Part C: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the crude dye in an oven at 60-70 °C.

  • For further purification, recrystallize the crude dye from a suitable solvent such as ethanol.

Applications

Azo dyes derived from this compound are primarily used as disperse dyes for synthetic fibers, especially polyester.[4][5] Their applications include:

  • Textile Dyeing: Providing a range of red to violet shades on polyester, acetate, and their blends with good fastness properties.[5][7][10][11]

  • Research: These dyes serve as model compounds for studying dye-fiber interactions, dyeing kinetics, and the environmental degradation of azo dyes.[4]

  • Materials Science: Potential applications in the development of materials with non-linear optical (NLO) properties and as components in organic light-emitting diodes (OLEDs) are being explored.[4]

Safety and Handling

Azo dyes and their precursors should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each chemical used.

References

Application Notes and Protocols for N-Cyanation of Secondary Amines Using Cyanogen Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-cyanation of secondary amines is a chemical transformation of significant interest in organic synthesis and medicinal chemistry. The resulting cyanamide functional group is a versatile intermediate, serving as a precursor for the synthesis of various nitrogen-containing compounds such as guanidines, tetrazoles, and other heterocyclic systems prevalent in pharmacologically active molecules. Historically, the most common reagent for this transformation is cyanogen bromide (BrCN), which participates in the von Braun reaction.[1][2][3] This document provides detailed application notes and a generalized protocol for the N-cyanation of secondary amines using cyanogen bromide.

Safety Precautions: Cyanogen bromide is a highly toxic, volatile, and moisture-sensitive solid.[4] All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of exposure, seek immediate medical attention.

Reaction Mechanism and Principles

The N-cyanation of a secondary amine with cyanogen bromide proceeds via a nucleophilic substitution reaction. The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbon atom of cyanogen bromide. This results in the displacement of the bromide ion and the formation of a protonated cyanamide intermediate. A base is typically required to neutralize the hydrogen bromide byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[2]

Applications in Drug Development and Organic Synthesis

The cyanamide moiety is a key structural feature in several pharmaceuticals and agrochemicals. It is also a valuable synthetic handle for the construction of more complex molecular architectures. For instance, the guanidinium group, readily prepared from cyanamides, is a common motif in drug candidates due to its ability to participate in hydrogen bonding interactions with biological targets. The N-cyanation reaction, therefore, plays a crucial role in the early stages of drug discovery and development, enabling the synthesis of compound libraries for biological screening.

Experimental Protocols

General Protocol for the N-Cyanation of Secondary Amines

This protocol provides a general procedure for the N-cyanation of a secondary amine using cyanogen bromide. The specific conditions, such as solvent, temperature, and reaction time, may require optimization for different substrates.

Materials:

  • Secondary amine

  • Cyanogen bromide (BrCN)

  • Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, chloroform)

  • Base (e.g., triethylamine, potassium carbonate)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve the secondary amine (1.0 eq.) in the chosen anhydrous solvent.

  • Addition of Base: Add the base (1.1-1.5 eq.) to the solution and stir.

  • Addition of Cyanogen Bromide: While stirring, add a solution of cyanogen bromide (1.0-1.2 eq.) in the anhydrous solvent dropwise to the reaction mixture. Caution: Cyanogen bromide is highly toxic. Handle with extreme care in a fume hood.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (this may range from 0 °C to reflux, depending on the substrate). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove any precipitated salts (e.g., triethylammonium bromide).

    • Wash the filtrate with water or a saturated aqueous solution of sodium bicarbonate to remove any remaining acid.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, distillation, or recrystallization to obtain the desired N-cyanamide.

Quantitative Data Summary

The direct N-cyanation of secondary amines using cyanogen bromide can sometimes result in lower yields compared to the reaction with tertiary amines, as the concurrently formed hydrobromide can protonate the starting amine.[2] The following table summarizes representative data for this reaction with various secondary amines.

EntrySecondary AmineProductReaction ConditionsYield (%)Reference
1N-AllylpiperidinePiperidine-1-carbonitrileBrCN (1.1 eq.), Chloroform, RT, N₂ atmosphereup to 86%[5]
2DiethylamineN,N-DiethylcyanamideBrCN, Acetone38%[4]
3PyrrolidinePyrrolidine-1-carbonitrileBrCN, BaseNot specified[6]
4N-Methyl-1-naphthylamineN-Methyl-1-naphthylcyanamideBrCN25%[7]

Mandatory Visualizations

Reaction Workflow

G Experimental Workflow for N-Cyanation cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve secondary amine in anhydrous solvent prep2 Add base to the solution prep1->prep2 react1 Add cyanogen bromide solution dropwise prep2->react1 react2 Stir at appropriate temperature react1->react2 react3 Monitor reaction progress (TLC/LC-MS) react2->react3 workup1 Cool and filter the reaction mixture react3->workup1 workup2 Wash with water/bicarbonate solution workup1->workup2 workup3 Dry and concentrate the organic layer workup2->workup3 purify1 Purify by chromatography, distillation, or recrystallization workup3->purify1

Caption: A schematic overview of the experimental workflow for the N-cyanation of secondary amines.

Signaling Pathway (Reaction Mechanism)

G Reaction Mechanism of N-Cyanation amine Secondary Amine (R₂NH) intermediate Protonated Cyanamide Intermediate [R₂N(H)-C≡N]⁺Br⁻ amine->intermediate Nucleophilic attack cnbr Cyanogen Bromide (Br-C≡N) cnbr->intermediate product N-Cyanamide (R₂N-C≡N) intermediate->product Deprotonation base Base base->product salt Protonated Base (Base-H)⁺Br⁻

Caption: The reaction mechanism for the N-cyanation of a secondary amine with cyanogen bromide.

References

Application Notes and Protocols for Forced Degradation Studies of Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] These studies involve subjecting a drug substance or product to stress conditions exceeding those of accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[1][2] This information is vital for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and ensuring the safety and efficacy of the final pharmaceutical product.[3][4]

Aromatic amines are a class of compounds frequently found in pharmaceuticals and are known to be susceptible to degradation, particularly through oxidation.[5] This document provides a detailed protocol for conducting forced degradation studies on aromatic amines, covering various stress conditions including hydrolysis, oxidation, and photolysis.

Materials and Equipment

Reagents and Solvents
  • Aromatic amine drug substance

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Buffers of various pH values

Equipment
  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Water bath or oven capable of maintaining controlled temperatures

  • Photostability chamber with controlled light and UV exposure

  • High-performance liquid chromatograph (HPLC) with a UV/Vis or photodiode array (PDA) detector

  • Liquid chromatography-mass spectrometry (LC-MS) system for identification of degradation products

  • Nuclear magnetic resonance (NMR) spectrometer for structure elucidation (optional)

Experimental Protocols

The goal of forced degradation is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[3] The following protocols are starting points and may need to be adjusted based on the specific stability of the aromatic amine being tested.

Preparation of Stock Solution

Prepare a stock solution of the aromatic amine drug substance at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

Acid Hydrolysis
  • To a volumetric flask, add an appropriate volume of the stock solution.

  • Add an equal volume of 0.1 N HCl.

  • Heat the solution at 60-80°C for a specified time (e.g., 2, 4, 8, 12, 24 hours).

  • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for analysis.

  • If no degradation is observed, repeat the experiment with 1 N HCl.

Base Hydrolysis
  • To a volumetric flask, add an appropriate volume of the stock solution.

  • Add an equal volume of 0.1 N NaOH.

  • Heat the solution at 60-80°C for a specified time (e.g., 2, 4, 8, 12, 24 hours).

  • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and dilute to a suitable concentration for analysis.

  • If no degradation is observed, repeat the experiment with 1 N NaOH.

Oxidative Degradation
  • To a volumetric flask, add an appropriate volume of the stock solution.

  • Add an equal volume of 3% H₂O₂.

  • Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 12, 24 hours), protected from light.

  • At each time point, withdraw a sample and dilute to a suitable concentration for analysis.

  • If no degradation is observed, repeat the experiment with 30% H₂O₂ and/or with heating.

Thermal Degradation
  • Place the solid drug substance in a thermostatically controlled oven at a high temperature (e.g., 60°C, 80°C, 105°C) for a specified duration (e.g., 24, 48, 72 hours).

  • For solutions, prepare a solution of the drug substance and expose it to high temperatures.

  • At each time point, withdraw a sample, allow it to cool to room temperature, and prepare a solution of appropriate concentration for analysis.

Photolytic Degradation
  • Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • A control sample should be kept in the dark under the same temperature conditions.

  • At the end of the exposure period, prepare solutions of both the exposed and control samples for analysis.

Analytical Method

A stability-indicating analytical method, typically reverse-phase HPLC, should be developed and validated to separate the drug substance from its degradation products.

  • Column: A C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation.

  • Detection: UV detection at a wavelength where the drug substance and its degradation products have significant absorbance. A PDA detector is highly recommended to assess peak purity.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and organized manner.

Table 1: Summary of Forced Degradation Conditions and Results for Aromatic Amine X
Stress ConditionReagent/ConditionTemperature (°C)Duration (hours)% DegradationNumber of Degradants
Acid Hydrolysis 0.1 N HCl802415.22
Base Hydrolysis 0.1 N NaOH801218.53
Oxidation 3% H₂O₂Room Temp2422.14
Thermal (Solid) -105728.31
Photolytic (Solid) 1.2 million lux hours25-12.72

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 80°C) stock->acid Expose to stress base Base Hydrolysis (0.1N NaOH, 80°C) stock->base Expose to stress oxidative Oxidative (3% H2O2, RT) stock->oxidative Expose to stress thermal Thermal (105°C, solid) stock->thermal Expose to stress photo Photolytic (ICH Q1B) stock->photo Expose to stress hplc HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidative->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples lcms LC-MS Identification hplc->lcms Identify degradants nmr NMR Structure Elucidation lcms->nmr Confirm structure pathway Degradation Pathway Elucidation nmr->pathway report Summary Report pathway->report

Caption: Experimental workflow for forced degradation studies of aromatic amines.

Potential Degradation Pathways of Aromatic Amines

G cluster_parent cluster_degradation Degradation Products parent Aromatic Amine (Ar-NH2) hydroxylamine Hydroxylamine (Ar-NHOH) parent->hydroxylamine Oxidation azo Azo Compound (Ar-N=N-Ar) parent->azo Oxidative Coupling polymer Polymeric Products parent->polymer Oxidation/Polymerization hydrolysis_prod Hydrolysis Products (e.g., cleavage of functional groups) parent->hydrolysis_prod Hydrolysis nitroso Nitroso Compound (Ar-NO) hydroxylamine->nitroso Oxidation nitro Nitro Compound (Ar-NO2) nitroso->nitro Oxidation nitroso->azo Condensation with Ar-NH2

Caption: Potential degradation pathways of aromatic amines under stress conditions.

Conclusion

This document provides a comprehensive framework for conducting forced degradation studies on aromatic amines. The detailed protocols and data presentation guidelines are designed to assist researchers in generating robust and reliable data that meet regulatory expectations. The visualization of the experimental workflow and potential degradation pathways offers a clear overview of the process and the chemical transformations that may occur. By following these guidelines, scientists can effectively characterize the stability of aromatic amine drug candidates, leading to the development of safer and more effective medicines.

References

Troubleshooting & Optimization

Technical Support Center: n-Ethyl-n-cyanoethyl-m-toluidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of n-Ethyl-n-cyanoethyl-m-toluidine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Q: My synthesis resulted in a low yield of the final product. What are the likely causes and how can I improve the yield?

A: Low yields in the synthesis of this compound can stem from several factors, primarily related to the two key stages of the synthesis: the initial N-ethylation of m-toluidine and the subsequent cyanoethylation.

For the N-ethylation step (Synthesis of N-ethyl-m-toluidine):

  • Incomplete Reaction: The reaction may not have reached completion. To address this, consider increasing the reaction time or temperature. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction duration.[1][2]

  • Suboptimal Reactant Ratio: An incorrect stoichiometric ratio of m-toluidine to the ethylating agent can limit the yield. Using a slight excess of the ethylating agent can help drive the reaction to completion.[1]

  • Poor Leaving Group: The efficiency of the ethylation is dependent on the leaving group of the ethylating agent. The reactivity of ethyl halides follows the order: I > Br > Cl. If yields are consistently low, consider using an ethylating agent with a better leaving group, such as ethyl iodide.[2]

For the Cyanoethylation step (Synthesis of this compound):

  • Inefficient Catalyst: The choice of catalyst is crucial for the cyanoethylation of secondary aromatic amines. Acetic acid is a commonly used catalyst.[3] However, for sterically hindered or deactivated amines, a more effective catalyst like cupric acetate may be required to achieve good yields.[3]

  • Reaction Conditions: Temperature and reaction time significantly impact the yield. The cyanoethylation of aromatic amines is often carried out at elevated temperatures.[4][5] Optimization of these parameters through small-scale trials is recommended.

  • Polymerization of Acrylonitrile: Acrylonitrile can polymerize under basic conditions or at high temperatures, reducing the amount available for the desired reaction. Ensure the reaction is performed under appropriate temperature control and consider using a polymerization inhibitor if necessary.[6]

Issue 2: Presence of Significant Impurities in the Final Product

Q: My final product is contaminated with significant impurities. What are the common byproducts and how can I minimize their formation and remove them?

A: Impurities in the final product can originate from both the N-ethylation and the cyanoethylation steps.

  • N,N-diethyl-m-toluidine: This is a common byproduct of the N-ethylation step, arising from over-alkylation of the desired N-ethyl-m-toluidine.[2] To minimize its formation, a molar excess of m-toluidine relative to the ethylating agent can be used. Alternatively, adding the ethylating agent slowly to the reaction mixture can maintain a low concentration and reduce the likelihood of a second ethylation.[2] Reductive amination is a synthetic approach that can inherently avoid over-alkylation.[2]

  • Unreacted N-ethyl-m-toluidine: Incomplete cyanoethylation will result in the presence of the starting material in your final product. Optimizing the reaction conditions (catalyst, temperature, time) for the cyanoethylation step is key to maximizing conversion.

  • Dicyanoethylated Byproducts: While less common with secondary amines, the possibility of reaction at other sites on the molecule exists, especially under harsh conditions. Using a catalyst like cupric acetate can help favor mono-cyanoethylation.[3]

  • Polymerized Acrylonitrile: As mentioned earlier, acrylonitrile can polymerize. This polymeric material can be difficult to remove and can interfere with purification.

Purification Strategies:

  • Vacuum Distillation: This is a highly effective method for purifying the final product, this compound, which is a liquid at room temperature.[7][8] It allows for the separation of the desired product from less volatile impurities like polymeric material and starting materials with different boiling points.

  • Column Chromatography: For smaller scale purifications or to remove impurities with similar boiling points, column chromatography using silica gel can be an effective technique.[9]

  • Extraction: A thorough aqueous workup is essential to remove catalysts and water-soluble byproducts before final purification.

Issue 3: Difficulty in Purifying the Crude Product

Q: I am having trouble purifying my crude this compound. What are the recommended procedures?

A: Purification can be challenging due to the presence of structurally similar impurities. A multi-step approach is often necessary.

  • Aqueous Workup: After the reaction is complete, neutralize the reaction mixture. If an acid catalyst was used, a base wash (e.g., with sodium bicarbonate solution) is necessary. If a basic catalyst was used, an acid wash might be appropriate. This is followed by extraction of the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer should then be washed with brine to remove residual water and dried over an anhydrous salt like sodium sulfate or magnesium sulfate.[2]

  • Solvent Removal: The organic solvent should be removed under reduced pressure using a rotary evaporator.

  • Vacuum Distillation: As the primary purification method, vacuum distillation is highly recommended.[7] The boiling point of the product will be significantly lower under vacuum, preventing potential degradation at high temperatures.

  • Column Chromatography: If distillation does not provide the desired purity, flash column chromatography on silica gel can be employed. The appropriate solvent system for elution will need to be determined empirically, for example, by using TLC.[9]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and reagents for the synthesis?

A1: For the synthesis of the precursor, N-ethyl-m-toluidine, you will need m-toluidine and an ethylating agent such as ethyl bromide or ethyl iodide.[7] For the subsequent cyanoethylation, you will need N-ethyl-m-toluidine and acrylonitrile. A catalyst, such as acetic acid or cupric acetate, is also required.[3] All reagents should be of high purity to minimize side reactions.

Q2: What is the best synthetic route to obtain high-purity N-ethyl-m-toluidine as a precursor?

A2: While direct alkylation with an ethyl halide is a common method, reductive amination of m-toluidine with acetaldehyde is generally superior for achieving high selectivity and purity.[2] This method effectively avoids the over-alkylation issue that can lead to the formation of N,N-diethyl-m-toluidine.[2]

Q3: What are the key safety precautions to consider during the synthesis?

A3: Both m-toluidine and acrylonitrile are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Acrylonitrile is also flammable. Ethylating agents like ethyl bromide are alkylating agents and should be handled with care. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of both the N-ethylation and cyanoethylation reactions.[9][10] By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product.

Q5: What are the expected yields for this synthesis?

A5: Yields can vary significantly depending on the chosen synthetic route, reaction conditions, and purification methods. A classic procedure for the N-ethylation of m-toluidine using ethyl bromide reports a yield of 63-66% after purification.[7] The yield of the subsequent cyanoethylation step will also depend on the optimization of the reaction parameters.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of N-ethyl-m-toluidine, the precursor to this compound. Specific quantitative data for the cyanoethylation of N-ethyl-m-toluidine is less readily available in the literature and would require experimental optimization.

Table 1: Key Parameters for N-Alkylation of m-toluidine with Ethyl Bromide [7]

ParameterRecommendation
Reactants m-toluidine, Ethyl bromide
Molar Ratio 1:1 (m-toluidine:ethyl bromide)
Solvent None (neat reaction)
Temperature Room temperature
Reaction Time 24 hours
Work-up Addition of 10% NaOH, extraction with ether
Purification Via N-nitroso derivative and subsequent reduction, followed by vacuum distillation
Reported Yield 63-66%

Table 2: Key Parameters for Reductive Amination of m-toluidine [1]

ParameterRecommendation
Reactants m-toluidine, Acetaldehyde
Catalyst Catalytic amount of a mild acid (e.g., acetic acid)
Reducing Agent Sodium borohydride (NaBH₄)
Solvent Methanol, Ethanol, or Dichloromethane
Temperature Room temperature or gentle heating
Work-up Quenching with water or weak acid, extraction with an organic solvent
Purification Column chromatography or vacuum distillation

Experimental Protocols

Protocol 1: Synthesis of N-Ethyl-m-toluidine via N-Alkylation

This protocol is adapted from a procedure in Organic Syntheses.[7]

Materials:

  • m-toluidine

  • Ethyl bromide

  • 10% Sodium hydroxide solution

  • Ether

  • Concentrated Hydrochloric acid

  • Sodium nitrite

  • Stannous chloride dihydrate

  • Benzene

  • Flaked potassium hydroxide

Procedure:

  • Alkylation: In a sealed pressure bottle, combine m-toluidine (1.0 mole equivalent) and ethyl bromide (1.0 mole equivalent). Allow the sealed bottle to stand at room temperature for 24 hours. A white crystalline mass of the hydrobromide salt will form.

  • Work-up: Break up the crystalline mass and add 10% sodium hydroxide solution to liberate the free amine. Extract the amine with ether. Separate the ether layer, wash it with water, and then remove the ether by distillation to obtain the crude amine mixture.

  • Purification via Nitroso Compound: Dissolve the crude amine in a mixture of concentrated hydrochloric acid and water, and cool the solution in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 12°C. Extract the resulting N-nitroso compound with ether. Carefully evaporate the ether at a low temperature.

  • Reduction of the Nitroso Compound: Gradually add the crude nitroso compound to a solution of stannous chloride dihydrate in concentrated hydrochloric acid. The reaction is exothermic; maintain the temperature below 60°C.

  • Final Purification: After the reduction is complete, make the solution strongly alkaline by adding a cold solution of sodium hydroxide. Perform a steam distillation of the alkaline mixture. Saturate the distillate with sodium chloride and extract with benzene. Dry the benzene extract with flaked potassium hydroxide. Remove the benzene by distillation and then distill the residue under reduced pressure to obtain pure N-Ethyl-m-toluidine.

Protocol 2: Synthesis of this compound via Cyanoethylation

This is a generalized protocol based on the cyanoethylation of aromatic amines. Optimization of catalyst, temperature, and reaction time is recommended for achieving high yields.

Materials:

  • N-ethyl-m-toluidine

  • Acrylonitrile

  • Acetic acid (catalyst)

  • Suitable solvent (e.g., toluene or none)

  • Sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-ethyl-m-toluidine, a slight excess of acrylonitrile, and a catalytic amount of acetic acid. The reaction can be run neat or in a solvent like toluene.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acetic acid by washing with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Visualizations

Synthesis_Pathway cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Cyanoethylation m_toluidine m-Toluidine n_ethyl_m_toluidine N-Ethyl-m-toluidine m_toluidine->n_ethyl_m_toluidine Ethylating Agent (e.g., Ethyl Bromide) final_product This compound n_ethyl_m_toluidine->final_product Acrylonitrile Catalyst (e.g., Acetic Acid)

Caption: Synthesis pathway for this compound.

Experimental_Workflow start Start Synthesis reaction_setup Reaction Setup: - Combine Reactants and Catalyst start->reaction_setup reaction Heating and Stirring (Monitor by TLC) reaction_setup->reaction workup Aqueous Workup: - Neutralization - Extraction reaction->workup drying Drying of Organic Layer workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification Purification: - Vacuum Distillation or - Column Chromatography solvent_removal->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis.

Troubleshooting_Yield low_yield Low Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Check TLC catalyst_issue Inefficient Catalyst? low_yield->catalyst_issue Review Catalyst Choice side_reactions Side Reactions? low_yield->side_reactions Analyze Impurities solution1 Increase Reaction Time/Temp. Monitor by TLC incomplete_reaction->solution1 solution2 Use a More Effective Catalyst (e.g., Cupric Acetate) catalyst_issue->solution2 solution3 Optimize Reactant Ratios Slow Addition of Reagents side_reactions->solution3

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Cyanoethylation of Toluidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions and other common issues encountered during the cyanoethylation of toluidine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cyanoethylation of toluidine is producing a significant amount of a di-cyanoethylated byproduct. How can I favor the formation of the mono-cyanoethylated product?

A1: The formation of N,N-bis(2-cyanoethyl)toluidine is a common side reaction, especially when using catalysts like cuprous chloride.[1] To promote mono-cyanoethylation, consider the following adjustments:

  • Molar Ratio of Reactants: Use a molar excess of the toluidine derivative relative to acrylonitrile. A common starting point is a 1:1 to 1.2:1 molar ratio of toluidine to acrylonitrile.[2]

  • Catalyst Choice: Acetic acid is a commonly used catalyst that can favor mono-cyanoethylation, although it may be less effective for sterically hindered toluidine derivatives.[1] For ortho-substituted toluidines, cupric acetate is often a better choice than cuprous chloride to avoid di-substitution.[1]

  • Reaction Temperature: Lowering the reaction temperature can help to control the reactivity and reduce the likelihood of the second cyanoethylation reaction.

  • Controlled Addition of Acrylonitrile: Adding the acrylonitrile dropwise to the reaction mixture rather than all at once can help to maintain a low concentration of acrylonitrile, thereby favoring the reaction with the more abundant primary amine.

Q2: I am observing an unexpected byproduct with a molecular weight corresponding to the acetylation of my toluidine starting material. What is the cause of this?

A2: The formation of an N-acetyltoluidine (acetanilide derivative) is a known side reaction when using acetic acid as a catalyst in the cyanoethylation of aromatic amines.[1] This occurs due to a competing N-acetylation reaction. To mitigate this:

  • Alternative Catalysts: Consider using a non-acetylating acid catalyst, such as hydrochloric acid or a solid acid catalyst like Nafion®.[2]

  • Different Solvent System: If feasible for your specific derivative, explore alternative solvent and catalyst systems that do not involve acetic acid.

Q3: The cyanoethylation of my ortho-substituted toluidine derivative is very slow and gives low yields. What can I do to improve the reaction?

A3: Ortho-substituted and other sterically hindered aromatic amines are known to react more slowly in cyanoethylation reactions.[1] Acetic acid alone is often not a sufficiently active catalyst for these substrates.[1] To improve the yield and reaction rate:

  • Use a More Active Catalyst: A mixture of cuprous chloride and acetic acid, or preferably cupric acetate, can significantly enhance the reaction rate for sterically hindered amines.[1]

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can help to overcome the activation energy barrier. Monitor the reaction closely to avoid an increase in side products.

  • Elevated Pressure: In some cases, conducting the reaction under elevated pressure in an autoclave can improve the yield for particularly unreactive aromatic amines.

Q4: My final product is a dark, viscous liquid that is difficult to purify. What are the common impurities and how can I purify my cyanoethylated toluidine?

A4: The crude product of a toluidine cyanoethylation is often a mixture containing the desired mono-cyanoethylated product, unreacted toluidine, the di-cyanoethylated byproduct, residual catalyst, and potentially other side products.[2] Purification can be achieved through the following methods:

  • Aqueous Wash: Washing the crude reaction mixture with water can help to remove water-soluble components like the acid catalyst and some salts.[2]

  • Distillation: Vacuum distillation is a common method for purifying the cyanoethylated product, especially for separating it from less volatile impurities.

  • Chromatography: Column chromatography can be an effective method for separating the mono- and di-cyanoethylated products, as well as other impurities, although it may be less practical for large-scale reactions.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique.

Quantitative Data on Product Distribution

The following table summarizes the product distribution from a representative cyanoethylation reaction of a toluenediamine isomer mixture (80/20 2,4-/2,6-toluenediamine) with acrylonitrile, providing an indication of the types and relative amounts of products that can be expected.

ComponentPercentage in Crude Product Mixture
Unreacted 2,4-/2,6-toluenediamine3.2%
Mono-cyanoethylated 2,4-/2,6-toluenediamine70.8%
Di-cyanoethylated 2,4-/2,6-toluenediamine24.4%

Data sourced from a reaction refluxed for 24 hours.[2]

Experimental Protocols

Protocol 1: Cyanoethylation of Toluenediamine with a Solid Acid Catalyst

This protocol is adapted from a patented procedure for the cyanoethylation of a mixture of toluenediamine isomers.[2]

Materials:

  • 80/20 2,4-/2,6-toluenediamine

  • Deionized water

  • Nafion® catalyst (bead-form strongly acidic resin)

  • Acrylonitrile (ACN)

Procedure:

  • Charge a reaction vessel with 103.5 parts by weight of 80/20 2,4-/2,6-toluenediamine, 104.7 parts of deionized water, and 0.1 parts of Nafion® catalyst.

  • Heat the mixture to 86°C with stirring.

  • Add 47.7 parts of acrylonitrile dropwise over a 30-minute period.

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Separate the organic and aqueous phases.

  • Dry the organic phase at 125°C under reduced pressure to yield the crude product.

Visualizations

Logical Troubleshooting Flowchart for Cyanoethylation of Toluidine

Troubleshooting_Cyanoethylation cluster_low_yield Troubleshooting Low Yield cluster_high_dicyano Troubleshooting Di-cyanoethylation cluster_acetylation Troubleshooting N-Acetylation start Start: Cyanoethylation of Toluidine issue Identify Primary Issue start->issue low_yield Low Yield / Incomplete Reaction issue->low_yield Low Conversion high_dicyano Excess Di-cyanoethylation issue->high_dicyano High MW Impurity acetylation N-Acetylation Side Product issue->acetylation Byproduct with MW = Toluidine + 42 ly_q1 Is the toluidine sterically hindered (e.g., ortho-substituted)? low_yield->ly_q1 hd_s1 Reduce Acrylonitrile Molar Ratio (e.g., Toluidine:ACN > 1:1) high_dicyano->hd_s1 ac_s1 Replace acetic acid catalyst with a non-acetylating acid (e.g., HCl, Nafion®) acetylation->ac_s1 ly_a1_yes Use a more active catalyst: - CuCl/Acetic Acid - Cupric Acetate ly_q1->ly_a1_yes Yes ly_a1_no Increase reaction temperature or prolong reaction time. ly_q1->ly_a1_no No hd_s2 Add Acrylonitrile dropwise hd_s1->hd_s2 hd_s3 Lower reaction temperature hd_s2->hd_s3

Caption: A flowchart outlining troubleshooting steps for common issues in toluidine cyanoethylation.

Reaction Pathway for Cyanoethylation of p-Toluidine

Cyanoethylation_Pathway cluster_main_reaction Main Reaction Pathway cluster_side_reaction Side Reaction with Acetic Acid Catalyst p_toluidine p-Toluidine mono_product N-(2-cyanoethyl)-p-toluidine (Desired Product) p_toluidine->mono_product + Acrylonitrile acetanilide N-acetyl-p-toluidine (Acetylation Side Product) p_toluidine->acetanilide + Acetic Acid acrylonitrile Acrylonitrile acrylonitrile->mono_product di_product N,N-bis(2-cyanoethyl)-p-toluidine (Di-substituted Side Product) mono_product->di_product + Acrylonitrile acetic_acid Acetic Acid acetic_acid->acetanilide

References

Technical Support Center: Purification of Crude N-Ethyl-N-cyanoethyl-m-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N-Ethyl-N-cyanoethyl-m-toluidine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound typically contains impurities stemming from both the ethylation of m-toluidine and the subsequent cyanoethylation step. Common impurities include:

  • Unreacted Starting Materials: N-Ethyl-m-toluidine and acrylonitrile.

  • Byproducts from Ethylation: Residual m-toluidine and over-ethylated N,N-diethyl-m-toluidine.

  • Byproducts from Cyanoethylation: Polymerized acrylonitrile and potentially di-cyanoethylated compounds, although less common when starting with a secondary amine.

  • Residual Solvents and Catalysts: Solvents used in the reaction and synthesis catalysts.

Q2: What is the general appearance of pure vs. crude this compound?

A2: Pure this compound is typically a colorless to light orange or yellow clear liquid.[1] The crude product, however, often appears as a brown liquid, with the darker color indicating the presence of impurities and potential degradation products.[2]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: The most common and effective methods for determining the purity of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3] These techniques can effectively separate the main product from volatile and non-volatile impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Product is a dark brown color after synthesis.

  • Possible Cause: Presence of colored impurities from side reactions or degradation of the product, possibly due to high reaction temperatures. Aromatic amines, in general, can darken over time upon exposure to air and light.

  • Troubleshooting Steps:

    • Vacuum Distillation: This is a highly effective method for removing less volatile colored impurities.

    • Activated Carbon Treatment: Before distillation, dissolving the crude product in a suitable solvent and treating it with activated carbon can help adsorb colored impurities.

    • Column Chromatography: If distillation is not sufficient, silica gel column chromatography can be used to separate the desired product from colored byproducts.

Issue 2: Low purity after initial work-up.

  • Possible Cause: Inefficient removal of starting materials or byproducts during extraction and washing steps.

  • Troubleshooting Steps:

    • Acidic Wash: To remove residual basic impurities like unreacted N-Ethyl-m-toluidine, wash the organic layer with a dilute acid solution (e.g., 1-5% HCl). The desired tertiary amine product will remain in the organic phase, while the secondary amine will be protonated and move to the aqueous phase.

    • Water Washes: Increase the number of water washes to ensure the removal of water-soluble impurities and residual acid from the previous step.

    • Brine Wash: A final wash with a saturated sodium chloride solution (brine) can help to break any emulsions and further dry the organic layer.

Issue 3: Difficulty in separating this compound from N-Ethyl-m-toluidine by distillation.

  • Possible Cause: Close boiling points of the two compounds, making simple distillation ineffective.

  • Troubleshooting Steps:

    • Fractional Vacuum Distillation: Use a fractional distillation column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to increase the separation efficiency. Careful control of the vacuum and heating rate is crucial.

    • Chemical Purification: As described for the precursor, a method involving the formation of a nitroso derivative of the secondary amine (N-Ethyl-m-toluidine) could be adapted. The tertiary amine product (this compound) would not react and could be separated. However, this would require subsequent removal of the derivatizing agents.

Data Presentation

Table 1: Comparison of Purification Techniques for Aromatic Amines (Illustrative)

Purification MethodTypical Purity BeforeTypical Purity AfterAdvantagesDisadvantages
Vacuum Distillation 80-90%>98%Effective for removing non-volatile impurities and unreacted starting materials with different boiling points. Scalable.May not separate compounds with very close boiling points. Risk of thermal degradation if not controlled properly.
Recrystallization 70-85%>99%Can yield very high purity product. Effective for removing soluble impurities.Only applicable to solid compounds. Requires finding a suitable solvent system. Can have lower yields.
Column Chromatography 60-80%>99%Excellent separation of a wide range of impurities.Can be time-consuming and requires significant amounts of solvent. Not easily scalable for large quantities.

Note: The data presented in this table is illustrative for aromatic amines and may vary for this compound.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is a general procedure for the purification of crude this compound.

  • Preparation:

    • Ensure the crude this compound has been washed and dried to remove water-soluble impurities.

    • Set up a vacuum distillation apparatus with a short path distillation head or a fractional distillation column for higher purity.

  • Distillation:

    • Place the crude product in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum and begin heating the flask gently.

    • Collect any low-boiling fractions, which may contain residual solvents or acrylonitrile.

    • The main fraction of this compound should be collected at the appropriate temperature and pressure. For a related compound, N-2-cyanoethylaniline, the boiling point is reported as 115-120°C at 0.01 mmHg.[4]

    • Monitor the color of the distillate; the pure product should be significantly lighter than the crude material.

  • Post-Distillation:

    • Cool the receiving flask before releasing the vacuum to prevent oxidation of the hot product.

    • Analyze the purity of the collected fractions using GC or HPLC.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

This protocol provides a general method for analyzing the purity of this compound.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent with a Flame Ionization Detector (FID).

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar non-polar column.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Program: Initial temperature 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent like methanol or dichloromethane.

  • Data Analysis:

    • Inject 1 µL of the prepared sample.

    • Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.

Mandatory Visualizations

PurificationWorkflow crude Crude Product wash Aqueous Wash (Dilute Acid/Water/Brine) crude->wash dry Drying (e.g., Na2SO4) wash->dry impurities1 Water-Soluble Impurities wash->impurities1 distill Vacuum Distillation dry->distill analysis Purity Analysis (GC/HPLC) distill->analysis impurities2 Low/High Boiling Impurities distill->impurities2 pure Pure Product (>98%) analysis->pure

Caption: General workflow for the purification of crude this compound.

TroubleshootingTree start Low Purity after Distillation cause1 Close Boiling Impurities? start->cause1 solution1 Use Fractional Distillation cause1->solution1 Yes cause2 Thermal Degradation? cause1->cause2 No solution2 Lower Distillation Temperature (Higher Vacuum) cause2->solution2 Yes cause3 Incomplete Initial Wash? cause2->cause3 No solution3 Optimize Washing Steps (e.g., Acid Wash) cause3->solution3

Caption: Troubleshooting decision tree for low purity after distillation.

References

Overcoming steric hindrance in ortho-substituted toluidine reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with sterically hindered ortho-substituted toluidines. The content addresses common issues encountered during cross-coupling and derivatization reactions and offers practical solutions based on established literature.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific challenges in a question-and-answer format.

Q1: My Buchwald-Hartwig amination with an ortho-substituted toluidine is giving a low yield. What are the first troubleshooting steps?

A1: Low yields in Buchwald-Hartwig aminations involving sterically hindered substrates are common. The primary issue is often inefficient oxidative addition or reductive elimination at the palladium center.

Troubleshooting Steps:

  • Evaluate the Ligand: Standard ligands may not be effective. The use of bulky, electron-rich phosphine ligands is crucial for promoting the reaction.[1][2][3] These ligands stabilize the palladium catalyst and facilitate the challenging reductive elimination step.[4]

    • Recommended Ligands: Biaryl phosphine ligands such as XPhos, SPhos, and related structures are highly effective.[1][5] For certain substrates, bidentate ligands like BINAP or DPPF can also improve rates and yields.[4]

  • Choice of Base: The reaction requires a strong, non-nucleophilic base.

    • Recommended Bases: Sodium tert-butoxide (NaOt-Bu) or Potassium tert-butoxide (KOt-Bu) are often superior to weaker bases like Cs₂CO₃ for coupling with hindered anilines.[5]

  • Optimize Reaction Conditions:

    • Temperature: Increase the reaction temperature. Many couplings with hindered partners require heating, often in the range of 90-110 °C.

    • Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes improve conversion without significantly increasing side products.[4]

    • Solvent: Toluene is a standard and effective solvent for these reactions.[6]

Q2: I am attempting a Suzuki-Miyaura cross-coupling with an unprotected ortho-bromoaniline and getting poor results. What catalyst system is recommended?

A2: Suzuki-Miyaura couplings with unprotected ortho-haloanilines are challenging due to both steric hindrance and potential catalyst inhibition by the free amine. However, specific conditions have been developed to address this.[7]

Troubleshooting and Recommendations:

  • Catalyst and Ligand Selection: A well-chosen palladium catalyst and ligand system is paramount. While initial attempts with catalysts like Pd(dppf)Cl₂ might show low conversion, more specialized systems are available.[7]

    • Effective Systems: The use of bulky dialkylbiaryl phosphine ligands, such as SPhos, in combination with a palladium source like Pd₂(dba)₃ has proven highly efficient for coupling hindered substrates.[3]

  • Base and Solvent System: The choice of base and solvent is critical for activating the boronic ester without degrading the substrate or catalyst.

    • Recommended Conditions: A common and effective system is K₂CO₃ as the base in a dioxane/H₂O solvent mixture.[7]

  • Protecting Group Strategy: While modern methods often succeed with unprotected anilines, protecting the amine as a carbamate (e.g., Boc) or an amide can be a fallback strategy if optimization fails.[7][8] This reduces its coordinating ability and can improve catalyst performance, but requires additional synthesis and deprotection steps.[8][9]

Q3: What are the key considerations for performing a Sonogashira coupling with a sterically hindered ortho-substituted aryl halide?

A3: The Sonogashira coupling, used to form C(sp²)-C(sp) bonds, is also sensitive to steric hindrance.[10][11]

Key Considerations:

  • Catalyst System: The classic Sonogashira reaction employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base.[10][12]

  • Ligand Choice: For hindered substrates, incorporating bulky and electron-rich phosphine ligands can significantly improve reaction efficiency.[11]

  • Copper-Free Conditions: The copper co-catalyst can sometimes lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling). Copper-free Sonogashira protocols have been developed to circumvent this issue. These often rely on a palladium catalyst with a suitable ligand and a strong base (e.g., TBAF) to facilitate the reaction.[11][13]

  • Reaction Conditions: Anhydrous and anaerobic conditions are typically required to prevent catalyst deactivation and side reactions.[14]

Q4: How can I improve the efficiency and reduce reaction times for my hindered toluidine reactions?

A4: Microwave-assisted organic synthesis (MAOS) is an excellent technique for accelerating reactions that are sluggish under conventional heating.[15][16]

Benefits of Microwave Irradiation:

  • Increased Reaction Rates: Microwaves heat the reaction mixture rapidly and uniformly, often leading to a dramatic reduction in reaction time from hours to minutes.[15][17][18]

  • Improved Yields: The rapid heating can minimize the formation of degradation byproducts that may occur during prolonged heating.[18]

  • Green Chemistry: MAOS often requires less solvent and energy, aligning with the principles of green chemistry.[16][17]

This technique has been successfully applied to Buchwald-Hartwig aminations and other cross-coupling reactions involving hindered substrates.[5][18]

Data Presentation: Catalyst Systems for Cross-Coupling

The tables below summarize effective conditions for key reactions involving ortho-substituted anilines.

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Unprotected 2-Bromo-6-methylaniline (Data adapted from studies on similar substrates)

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃10:1 Dioxane/H₂O90Low (~11%)[7]
Pd(OAc)₂ / SPhosK₃PO₄Toluene100Good to Excellent[3]
Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄Toluene60-90Excellent[19]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Hindered Aryl Halides

Palladium SourceLigandBaseSolventTemperature (°C)Reference
Pd(OAc)₂XPhosKOt-BuToluene110 (Microwave)[5]
Pd₂(dba)₃BINAPNaOt-BuToluene100[4]
Pd(0)P(o-tolyl)₃NaOt-BuToluene100[4][6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Unprotected ortho-Bromoanilines

This protocol is based on methodologies developed for the synthesis of glucocorticoid receptor modulators.[7]

Reagents & Equipment:

  • ortho-Bromoaniline substrate (1.0 equiv)

  • Boronic ester (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Aqueous K₂CO₃ (2 M, 3.0 equiv)

  • Dioxane

  • Nitrogen or Argon atmosphere

  • Reaction vessel with condenser and magnetic stirrer

Procedure:

  • To a reaction vessel, add the ortho-bromoaniline substrate, the boronic ester, and the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add dioxane, followed by the aqueous K₂CO₃ solution via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

This protocol is adapted from a procedure for the amination of bromo-estrone derivatives, which involves a sterically hindered environment.[5]

Reagents & Equipment:

  • Aryl bromide (1.0 equiv)

  • Ortho-toluidine (1.2 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • XPhos (0.10 equiv)

  • KOt-Bu (1.5 equiv)

  • Anhydrous Toluene

  • Microwave reactor vial with a magnetic stir bar

Procedure:

  • In a microwave reactor vial, combine the aryl bromide, Pd(OAc)₂, and XPhos ligand.

  • Add the ortho-toluidine, followed by the KOt-Bu base.

  • Add a magnetic stir bar and anhydrous toluene.

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor and irradiate at 110-130 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography to obtain the desired aryl amine.

Visualizations: Workflows and Concepts

The following diagrams illustrate key concepts and workflows for overcoming steric hindrance.

Troubleshooting_Workflow Start Start: Low Yield with ortho-Substituted Toluidine Check_Ligand Is the ligand bulky and electron-rich? (e.g., XPhos, SPhos) Start->Check_Ligand Optimize_Conditions Have reaction conditions been optimized? (Temp, Base, Time) Check_Ligand->Optimize_Conditions Yes Failure Re-evaluate Synthetic Route Check_Ligand->Failure No, change ligand Consider_Alternatives Consider Alternative Strategies Optimize_Conditions->Consider_Alternatives No improvement Success Reaction Successful Optimize_Conditions->Success Yes, yield improved Consider_Alternatives->Failure e.g., Use Protecting Group, Try C-H Activation, Use Microwave

Troubleshooting workflow for hindered cross-coupling reactions.

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)(NHR')L₂]⁺ OA_Complex->Amine_Complex + R'NH₂ - X⁻ Amide_Complex Ar-Pd(II)(NR')L₂ Amine_Complex->Amide_Complex Deprotonation (Base) Amide_Complex->Pd0 Reductive Elimination (Ar-NR') Note Bulky ligands (L) are critical for facilitating the sterically demanding Reductive Elimination step.

Simplified Buchwald-Hartwig catalytic cycle.

Role of bulky ligands in overcoming steric hindrance.

References

Technical Support Center: Optimizing HPLC Separation of Toluidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the HPLC analysis of toluidine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on method optimization, troubleshooting common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in separating toluidine isomers by HPLC?

A1: The primary challenge in separating o-, m-, and p-toluidine is their structural similarity. As positional isomers, they have very close physicochemical properties, such as hydrophobicity and pKa values (typically ranging from 4.4 to 5.1), which results in similar retention behavior in reversed-phase HPLC.[1] This often leads to poor resolution and co-elution, making it difficult to achieve baseline separation required for accurate quantification.

Q2: What type of HPLC column is best suited for toluidine isomer separation?

A2: While standard C18 columns can be used, achieving baseline resolution of all three isomers can be challenging. Mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, are often more effective.[1][2] Columns such as Primesep 200 (with an ammonium formate buffer) or core-shell mixed-mode columns (reversed-phase/cation-exchange) have demonstrated successful separation of toluidine isomers.[1][2][3] These columns offer alternative selectivity by exploiting subtle differences in the isomers' ionic interactions with the stationary phase.

Q3: Why is mobile phase pH so critical for the separation of toluidine isomers?

A3: The mobile phase pH is a crucial parameter because toluidines are weakly basic aromatic amines.[1] The pH of the mobile phase influences the ionization state of the amine functional group on the toluidine molecules.[4] When the mobile phase pH is close to the pKa of the toluidines, a mixture of ionized and non-ionized forms can exist, leading to peak broadening and tailing.[5][6] By adjusting the pH to be at least 1.5-2 pH units away from the pKa, you can ensure that the isomers are in a single, stable ionic form (predominantly protonated at low pH), leading to sharper peaks and more reproducible retention times.

Q4: What is a good starting point for the mobile phase composition?

A4: A common starting point for reversed-phase HPLC of toluidine isomers is a mobile phase consisting of acetonitrile (ACN) and water, with a buffer to control the pH.[3][4] A typical initial mobile phase might be a mixture of acetonitrile and an aqueous buffer (e.g., 20-40 mM ammonium formate or sodium phosphate) at a pH of around 3.0.[1] From this starting point, the percentage of acetonitrile can be adjusted to optimize the retention times and resolution.

Troubleshooting Guide

Problem 1: Poor resolution or co-elution of m- and p-toluidine peaks.

  • Question: My o-toluidine peak is well-resolved, but the m- and p-toluidine peaks are merged. How can I improve their separation?

  • Answer: The m- and p-toluidine isomers are often the most difficult to separate. Here are several strategies to improve their resolution:

    • Optimize the organic modifier percentage: A slight decrease in the acetonitrile concentration (e.g., by 2-5%) will increase the retention times of all isomers and may provide the necessary selectivity to resolve the m- and p-isomers.

    • Adjust the mobile phase pH: Fine-tuning the pH of the mobile phase can alter the selectivity between the isomers. Since their pKa values are slightly different, a small change in pH can have a significant impact on their relative retention. Experiment with pH values between 2.5 and 3.5.

    • Change the organic modifier: If you are using acetonitrile, switching to methanol can sometimes provide a different selectivity profile. Methanol and acetonitrile interact differently with both the stationary phase and the analytes.

    • Consider a different stationary phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. A phenyl-based stationary phase can offer alternative selectivity for aromatic compounds through π-π interactions. Mixed-mode columns with cation-exchange properties are also highly effective.[1][2]

Problem 2: Significant peak tailing, especially for the p-toluidine peak.

  • Question: All my toluidine peaks, particularly p-toluidine, are showing significant tailing. What is the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like toluidines is a common issue in reversed-phase HPLC and is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase. Here’s a step-by-step approach to address this:

    • Lower the mobile phase pH: Operating at a low pH (e.g., 2.5-3.0) protonates the silanol groups on the stationary phase, reducing their ability to interact with the protonated toluidine molecules. This is often the most effective way to reduce peak tailing for basic analytes.

    • Increase the buffer concentration: A higher buffer concentration (e.g., 40-50 mM) can help to mask the residual silanol groups and improve peak shape.

    • Use a mobile phase additive: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can also help to block the active silanol sites and improve peak symmetry. However, be aware that TEA can affect column longevity and is not suitable for mass spectrometry detection.

    • Choose a modern, end-capped column: Modern HPLC columns are often "end-capped," a process that deactivates most of the residual silanol groups. Using a high-purity, end-capped C18 column or a column with a polar-embedded group can significantly reduce peak tailing for basic compounds.

Data Presentation

The following tables summarize the expected effects of mobile phase parameters on the separation of toluidine isomers.

Table 1: Effect of Acetonitrile (ACN) Concentration on Retention Time and Resolution

% ACN in Mobile Phaseo-Toluidine (t_R, min)m-Toluidine (t_R, min)p-Toluidine (t_R, min)Resolution (R_s) m- and p-Toluidine
45%4.85.55.70.8
40%6.27.17.41.2
35%8.19.39.71.6

Conditions: C18 column (4.6 x 150 mm, 5 µm), 20 mM ammonium formate buffer at pH 3.0, flow rate 1.0 mL/min, UV detection at 254 nm.

Table 2: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry

Mobile Phase pHo-Toluidine (t_R, min)m-Toluidine (t_R, min)p-Toluidine (t_R, min)p-Toluidine Tailing Factor (T_f)
4.55.56.26.52.1
3.56.06.87.11.5
2.86.37.27.51.1

Conditions: C18 column (4.6 x 150 mm, 5 µm), 40% ACN in 20 mM phosphate buffer, flow rate 1.0 mL/min, UV detection at 254 nm.

Experimental Protocols

Protocol 1: Step-by-Step HPLC Method Development for Toluidine Isomer Separation

  • Analyte and Column Selection:

    • Prepare a standard solution containing all three toluidine isomers (o-, m-, and p-toluidine) at a concentration of approximately 10-20 µg/mL in the initial mobile phase.

    • Select a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) as a starting point. If peak tailing or co-elution is a significant issue, consider a mixed-mode or phenyl column.

  • Initial Mobile Phase and Gradient Screening:

    • Prepare two mobile phases:

      • Mobile Phase A: 20 mM ammonium formate in water, pH adjusted to 3.0 with formic acid.

      • Mobile Phase B: Acetonitrile.

    • Perform a broad gradient run from 10% to 90% B over 20 minutes to determine the approximate elution conditions for the isomers.

    • Based on the gradient run, establish an isocratic starting condition. For example, if the isomers elute at an average of 40% B in the gradient run, start with an isocratic mobile phase of 35% B.

  • Optimization of Mobile Phase Composition:

    • Organic Modifier Percentage: Inject the standard solution using isocratic mobile phases with varying percentages of acetonitrile (e.g., 30%, 35%, 40%, 45%). Monitor the retention times and, most importantly, the resolution between the m- and p-toluidine peaks.

    • pH Adjustment: If resolution is still not optimal, or if peak shape is poor, adjust the pH of Mobile Phase A. Prepare buffers at pH 2.5, 3.0, and 3.5 and repeat the isocratic runs at the optimal acetonitrile percentage determined in the previous step.

    • Buffer Concentration: If peak tailing persists at the optimal pH, increase the buffer concentration in Mobile Phase A from 20 mM to 40 mM or 50 mM and re-evaluate the chromatography.

  • Method Validation:

    • Once satisfactory separation is achieved, validate the method for its intended purpose by assessing parameters such as linearity, accuracy, precision, and robustness.

Mandatory Visualization

Troubleshooting_Workflow start Start: Poor Separation of Toluidine Isomers check_resolution Are m- and p-toluidine peaks co-eluting? start->check_resolution check_tailing Are peaks tailing (Tf > 1.5)? check_resolution->check_tailing No decrease_acn Decrease % ACN by 2-5% check_resolution->decrease_acn Yes lower_ph Lower Mobile Phase pH to < 3.0 check_tailing->lower_ph Yes end_good Separation Optimized check_tailing->end_good No adjust_ph_res Adjust pH (2.5-3.5) decrease_acn->adjust_ph_res change_modifier Switch ACN to Methanol adjust_ph_res->change_modifier change_column_res Consider Phenyl or Mixed-Mode Column change_modifier->change_column_res end_bad Further Method Development Needed change_column_res->end_bad increase_buffer Increase Buffer Conc. (e.g., 40-50 mM) lower_ph->increase_buffer use_endcapped_col Use High-Purity End-Capped Column increase_buffer->use_endcapped_col use_endcapped_col->end_bad Mobile_Phase_Optimization start Start: Select Initial Conditions (C18 Column, ACN/H2O with Buffer) step1 Step 1: Run Gradient Scan (10-90% ACN) to find approx. elution % start->step1 step2 Step 2: Isocratic Screening Vary % ACN to optimize retention (k') step1->step2 decision1 Is Resolution (Rs) > 1.5? step2->decision1 step3 Step 3: Adjust Mobile Phase pH (e.g., 2.5, 3.0, 3.5) to improve selectivity (α) decision1->step3 No decision2 Is Peak Tailing (Tf) < 1.5? decision1->decision2 Yes step3->decision1 step5 Step 5: Consider Alternative Column (e.g., Phenyl or Mixed-Mode) step3->step5 No Improvement step4 Step 4: Increase Buffer Concentration (e.g., to 40-50 mM) decision2->step4 No end_success Method Optimized decision2->end_success Yes step4->decision2 end_fail Re-evaluate Method step5->end_fail

References

Technical Support Center: Minimizing Byproduct Formation in Disperse Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of disperse dyes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts in disperse azo dye synthesis?

A1: Byproduct formation in disperse azo dye synthesis, a process involving diazotization and coupling, can arise from several side reactions.[1][2] Common byproducts include:

  • Triazenes: Formed from the reaction of the diazonium salt with primary or secondary aromatic amines.[3]

  • Phenols: Resulting from the decomposition of the diazonium salt, especially at elevated temperatures.[4]

  • Isomeric Dyes: Occur if the coupling reaction is not regioselective.

  • Oxidation Products: Can form from the starting materials or the final dye product.

  • Unreacted Intermediates: Residual diazo or coupling components remaining in the final product.

Q2: How does reaction temperature influence the formation of byproducts?

A2: Temperature is a critical parameter in disperse dye synthesis.[5]

  • Diazotization: This step is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[3][4] If the temperature rises above this range, the diazonium salt can decompose, leading to the formation of phenolic byproducts and a reduction in the overall yield of the desired dye.[4][6]

  • Coupling: The optimal temperature for the coupling reaction depends on the specific reactants but is also generally kept low to prevent decomposition of the diazonium salt and other side reactions.

Q3: What is the optimal pH for minimizing byproducts during disperse dye synthesis?

A3: Maintaining the correct pH is crucial for both the diazotization and coupling steps.

  • Diazotization: This reaction is performed in a strongly acidic medium. The acid reacts with sodium nitrite to form the necessary nitrous acid.[4][7]

  • Coupling: The pH for the coupling reaction needs to be carefully controlled and is dependent on the coupling component. For coupling with phenols, a slightly alkaline medium is often used, while coupling with anilines is typically carried out in a weakly acidic medium.[8] Deviations from the optimal pH can lead to the formation of undesired isomers or other byproducts. For many disperse dyes, a weakly acidic environment with a pH between 4.5 and 5.5 is considered the most stable.[8][9][10]

Q4: How can I detect and quantify byproducts in my final dye product?

A4: Several analytical techniques can be used to identify and quantify impurities in disperse dyes. High-Performance Liquid Chromatography (HPLC) coupled with detectors like Photodiode Array (PDA) or Mass Spectrometry (MS) is a common and effective method.[11][12] Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment.[11]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low Yield of Final Dye Product Decomposition of the diazonium salt.Maintain the temperature of the diazotization reaction between 0-5 °C. Use the diazonium salt immediately after preparation.[4]
Incorrect pH during the coupling reaction.Optimize the pH of the coupling reaction based on the specific coupling component being used.
Presence of Phenolic Impurities The temperature of the diazotization or coupling reaction was too high.Strictly control the temperature, keeping it below 5 °C during diazotization.[6]
Formation of a Tarry or Oily Product Impurities in the starting materials.Use high-purity starting materials. Recrystallize or distill the starting materials if necessary.
Side reactions due to incorrect stoichiometry.Carefully control the molar ratios of the reactants.
Poor Color Strength or Off-Shade Color Presence of isomeric byproducts.Optimize the pH and temperature of the coupling reaction to favor the formation of the desired isomer.
Incomplete diazotization or coupling.Ensure sufficient reaction time for both steps. Monitor the reaction progress using TLC or HPLC.

Experimental Protocols

General Protocol for Azo Disperse Dye Synthesis (e.g., Disperse Red 73)

This protocol outlines the synthesis of Disperse Red 73 through the diazotization of 2-Cyano-4-nitroaniline and subsequent coupling with N-ethyl-N-cyanoethylaniline.[13]

Step 1: Diazotization of 2-Cyano-4-nitroaniline

  • In a flask, dissolve the primary aromatic amine (2-Cyano-4-nitroaniline) in a suitable amount of concentrated acid (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.[5]

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the cold sodium nitrite solution to the amine solution while maintaining the temperature between 0-5 °C and stirring continuously.[5]

  • Continue stirring for a period to ensure complete diazotization. The resulting solution contains the diazonium salt.

Step 2: Azo Coupling

  • In a separate beaker, dissolve the coupling component (N-ethyl-N-cyanoethylaniline) in a suitable solvent.

  • Cool the coupling component solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred solution of the coupling component.

  • During the addition, maintain the temperature of the reaction mixture between 0-5 °C and control the pH within the optimal range for the specific coupling reaction.[14]

  • A colored precipitate of the disperse dye will form.

  • After the reaction is complete, collect the dye by filtration, wash it thoroughly with water, and dry it.

Purification of Disperse Dyes

To remove byproducts and impurities, the crude disperse dye can be purified using methods such as:

  • Recrystallization: Dissolve the crude dye in a suitable hot solvent and allow it to cool slowly to form crystals of the purified dye.

  • Flocculation: Dissolve the dye in a solvent and treat the solution with a flocculant to remove colloidal matter, followed by filtration or centrifugation.[15]

  • Reduction Clearing: This is a post-dyeing treatment to remove surface dyes, but the principles can be adapted for purification. It involves treating the dye with a reducing agent like sodium dithionite in an alkaline solution.[16][17]

Visualizations

Byproduct_Formation_Factors cluster_diazotization Diazotization Stage cluster_coupling Coupling Stage cluster_byproducts Byproducts Temp_High High Temperature (> 5°C) Phenols Phenols Temp_High->Phenols Decomposition Impure_Amine Impure Aromatic Amine Tar Tarry Products Impure_Amine->Tar Incorrect_Stoichiometry_D Incorrect Stoichiometry Triazenes Triazenes Incorrect_Stoichiometry_D->Triazenes Incorrect_pH Incorrect pH Isomers Isomeric Dyes Incorrect_pH->Isomers Incorrect_pH->Tar Temp_High_C High Temperature Temp_High_C->Phenols Slow_Addition Slow Reagent Addition

Caption: Factors influencing byproduct formation in disperse dye synthesis.

Troubleshooting_Workflow cluster_investigate Investigate Synthesis Parameters Start Start: Byproduct Issue Identified Analyze Analyze Product (HPLC, TLC) Start->Analyze Identify Identify Byproduct(s) Analyze->Identify Check_Temp Verify Temperature Control (0-5°C Diazotization) Identify->Check_Temp Check_pH Verify pH Control (Coupling Stage) Identify->Check_pH Check_Purity Check Reactant Purity Identify->Check_Purity Check_Stoichiometry Verify Stoichiometry Identify->Check_Stoichiometry Optimize Optimize Reaction Conditions Check_Temp->Optimize Check_pH->Optimize Check_Purity->Optimize Check_Stoichiometry->Optimize Optimize->Analyze Re-analyze Purify Purify Crude Product (Recrystallization, etc.) Optimize->Purify End End: Minimized Byproducts Purify->End

Caption: Workflow for troubleshooting byproduct formation.

References

Technical Support Center: Cyanoethylation Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for low conversion rates in cyanoethylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low conversion rates in cyanoethylation?

A1: The most frequent issue leading to low yields is the unwanted polymerization of acrylonitrile, the cyanoethylating agent.[1] This side reaction can cause the reaction mixture to become viscous, solidify, or form a precipitate, consuming the reagent and complicating product purification.[1]

Q2: How can I prevent the polymerization of acrylonitrile?

A2: Several strategies can minimize polymerization. These include:

  • Lowering the reaction temperature: Cyanoethylation is often exothermic, and heat can initiate polymerization. Cooling the reaction mixture (e.g., to 0-10 °C) before and during the addition of acrylonitrile is crucial.[1]

  • Slow, dropwise addition of acrylonitrile: This helps to control the reaction temperature and avoid localized high concentrations of the reagent.[1]

  • Using a polymerization inhibitor: Small amounts (typically 100-500 ppm) of inhibitors like hydroquinone (HQ) or 4-methoxyphenol (MEHQ) can be added to the acrylonitrile to prevent polymerization.[1]

Q3: My desired product is contaminated with a high-molecular-weight impurity. What is it and how can I remove it?

A3: This is likely soluble polyacrylonitrile.[1] Standard purification techniques like distillation may not be effective. Consider purification methods such as column chromatography or recrystallization. In some cases, washing the crude product with a solvent in which the desired product is sparingly soluble, but the polymer is soluble, can be effective.

Q4: Can the choice of catalyst impact the conversion rate?

A4: Absolutely. The catalyst plays a critical role. While strongly alkaline catalysts (e.g., sodium hydroxide, potassium hydroxide, sodium methoxide) are common, the optimal catalyst can depend on the substrate.[2][3] For some amines, particularly sterically hindered or deactivated ones, acidic catalysts like acetic acid or catalyst systems like cupric acetate may be more effective and can help suppress side reactions.[3]

Q5: Does the solvent affect the cyanoethylation reaction?

A5: Yes, the solvent can influence the reaction rate and outcome. Aprotic polar solvents are often suitable as they can help to solvate the reactants and dissipate heat effectively.[1] Using anhydrous conditions is also recommended, as water can lead to unwanted side reactions.[4]

Troubleshooting Guide

This section addresses specific problems encountered during cyanoethylation experiments.

Problem Possible Cause Solution
Low or no conversion Inactive catalyst Ensure the catalyst is fresh and has not been deactivated by moisture or improper storage. For base-catalyzed reactions, ensure a sufficiently strong base is used.
Low reaction temperature While low temperatures are used to control polymerization, the reaction may be too slow if the temperature is excessively low. A gradual increase in temperature after the addition of acrylonitrile may be necessary.
Sterically hindered or deactivated substrate For challenging substrates like ortho-substituted or electron-deficient amines, a more active catalyst system, such as cupric acetate, may be required.[3]
Formation of multiple products (mono- and di-cyanoethylation) Excess acrylonitrile Use a stoichiometric amount or a slight excess of the limiting reagent (the compound with the active hydrogen).
Inappropriate catalyst Some catalysts, like cuprous chloride, may favor di-cyanoethylation. Cupric acetate is reported to be more selective for mono-cyanoethylation.[3]
Reaction mixture turns viscous or solidifies Rapid, uncontrolled polymerization of acrylonitrile Immediately cool the reaction mixture. In future experiments, reduce the reaction temperature, add acrylonitrile more slowly, and consider using a polymerization inhibitor.[1]
Product is difficult to purify Contamination with polyacrylonitrile Employ alternative purification techniques like column chromatography or recrystallization.
Formation of by-products Optimize reaction conditions (temperature, catalyst, solvent) to improve selectivity. For example, using cupric acetate as a catalyst can prevent the formation of acetanilide by-products in the cyanoethylation of anilines.[3]

Data on Reaction Parameters

Optimizing reaction conditions is key to achieving high conversion rates. The following tables summarize the impact of key parameters on the reaction outcome.

Table 1: Effect of Temperature on Cyanoethylation

Temperature RangeExpected OutcomeConsiderations
0-10 °C Minimized polymerization of acrylonitrile.[1]May result in a slower reaction rate. Ideal for the initial addition of acrylonitrile.
15-65 °C A convenient temperature range for many cyanoethylation reactions.[1]Requires careful monitoring to prevent runaway reactions.
> 65 °C Increased reaction rate.Higher risk of polymerization and side reactions.

Table 2: Catalyst Selection and Concentration

CatalystSubstrate ExampleTypical ConcentrationNotes
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) Alcohols, HaloformsCatalytic amountsStrong bases that are effective but can promote polymerization if not controlled.[2]
Sodium Methoxide MethanolCatalytic amountsA common and effective base catalyst.
Trimethylbenzylammonium hydroxide Chloroform40% aqueous solutionA strong base catalyst used for less reactive substrates.[2]
Cupric Acetate Aromatic amines (especially sterically hindered or deactivated)Catalytic amountsPromotes mono-cyanoethylation and can provide high yields with challenging substrates.[3]
Acetic Acid Amines with electron-donating substituentsCo-catalyst or solventCan be effective for certain amines but may not be active enough for deactivated systems.[3]

Experimental Protocols

Protocol 1: Cyanoethylation of an Amine using a Base Catalyst

This protocol is a general procedure for the cyanoethylation of a primary or secondary amine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the amine (1 equivalent) in a suitable aprotic solvent (e.g., dioxane or acetonitrile).

  • Catalyst Addition: Add a catalytic amount of a strong base (e.g., sodium methoxide).

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Acrylonitrile Addition: Add acrylonitrile (1.1 equivalents) dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or GC.

  • Workup: Quench the reaction by adding a weak acid (e.g., acetic acid). Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Protocol 2: Cyanoethylation of a Sterically Hindered Aromatic Amine using Cupric Acetate

This protocol is adapted for substrates that are less reactive under standard basic conditions.

  • Reaction Setup: In a round-bottom flask, combine the aromatic amine (1 equivalent), cupric acetate monohydrate (0.1 equivalents), and a solvent such as ethanol.

  • Acrylonitrile Addition: Add acrylonitrile (1.2 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC. Reaction times can vary from a few hours to overnight.

  • Workup: After completion, cool the reaction mixture and filter to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with water to remove any remaining salts. Dry the organic layer and concentrate. Purify the product by column chromatography or recrystallization.

Visualizing Workflows and Concepts

Diagram 1: General Troubleshooting Workflow for Low Conversion

TroubleshootingWorkflow Troubleshooting Low Conversion in Cyanoethylation start Low Conversion Observed check_polymerization Check for Polymerization (viscosity, precipitate) start->check_polymerization polymerization_yes Polymerization Present check_polymerization->polymerization_yes Yes polymerization_no No Polymerization check_polymerization->polymerization_no No optimize_temp Reduce Temperature (0-10 °C during addition) polymerization_yes->optimize_temp check_catalyst Evaluate Catalyst Activity polymerization_no->check_catalyst slow_addition Slow Dropwise Addition of Acrylonitrile optimize_temp->slow_addition add_inhibitor Add Inhibitor (HQ or MEHQ) slow_addition->add_inhibitor add_inhibitor->check_catalyst successful_reaction Improved Conversion add_inhibitor->successful_reaction catalyst_ok Catalyst is Active check_catalyst->catalyst_ok OK catalyst_issue Inactive/Inappropriate Catalyst check_catalyst->catalyst_issue Issue Found optimize_conditions Optimize Other Conditions (Solvent, Stoichiometry) catalyst_ok->optimize_conditions change_catalyst Select a More Appropriate Catalyst catalyst_issue->change_catalyst change_catalyst->optimize_conditions change_catalyst->successful_reaction optimize_conditions->successful_reaction

Caption: A step-by-step workflow for troubleshooting low conversion rates.

Diagram 2: Cyanoethylation Reaction Pathway and Competing Polymerization

ReactionPathways Reaction Pathways in Cyanoethylation cluster_desired Desired Reaction cluster_side Side Reaction NuH Nucleophile (R-XH) Intermediate Intermediate Anion NuH->Intermediate + Acrylonitrile (Base Catalyst) Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate Product Cyanoethylated Product (R-X-CH2CH2CN) Intermediate->Product + H+ Acrylonitrile2 Acrylonitrile Polymer Polyacrylonitrile Acrylonitrile2->Polymer Initiator (Base, Heat)

Caption: The desired cyanoethylation pathway versus the competing polymerization side reaction.

Diagram 3: Catalyst Selection Logic

CatalystSelection Logic for Catalyst Selection start Substrate Type amine_type Amine or Alcohol? start->amine_type amine Amine amine_type->amine Amine alcohol Alcohol/Other Nucleophile amine_type->alcohol Alcohol/ Other amine_properties Amine Properties amine->amine_properties strong_base Strong Base Catalyst (e.g., NaOH, NaOMe) alcohol->strong_base electron_rich Electron-Rich amine_properties->electron_rich Electron-Donating Substituents sterically_hindered Sterically Hindered/ Electron-Poor amine_properties->sterically_hindered Sterically Hindered or Electron-Withdrawing acid_catalyst Acidic Catalyst (e.g., Acetic Acid) electron_rich->acid_catalyst electron_rich->strong_base also possible cupric_acetate Cupric Acetate sterically_hindered->cupric_acetate

Caption: Decision tree for selecting an appropriate catalyst based on the substrate.

References

Technical Support Center: Stability-Indicating HPLC Method for N-Ethyl-n-cyanoethyl-m-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for N-Ethyl-n-cyanoethyl-m-toluidine. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating HPLC method and why is it necessary for this compound?

A1: A stability-indicating HPLC method is a validated quantitative analytical procedure capable of accurately measuring the concentration of an active pharmaceutical ingredient (API), such as this compound, without interference from its degradation products, process impurities, or other components in the sample matrix.[1][2] Such a method is crucial during drug development and for quality control, as it ensures that the measured potency of the drug is real and not falsely inflated by co-eluting degradants.[3] This is a regulatory requirement under guidelines from the International Council for Harmonisation (ICH) to ensure the safety and efficacy of the final drug product throughout its shelf life.

Q2: What are the likely degradation pathways for this compound?

A2: this compound, as an aromatic amine, is susceptible to several degradation pathways. The primary routes of degradation are likely to be:

  • Oxidation: The tertiary amine group is prone to oxidation, potentially forming N-oxides. The aromatic ring can also be oxidized, especially under the influence of light and oxygen.[4]

  • Hydrolysis: The cyanoethyl group (-CH2CH2CN) may be susceptible to hydrolysis under strong acidic or basic conditions, potentially converting the nitrile group to a carboxylic acid or amide.

  • Photodegradation: Aromatic compounds are often light-sensitive. Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.[4]

  • Thermal Degradation: High temperatures can provide the energy needed to break chemical bonds, leading to decomposition.

Q3: What are forced degradation studies and what conditions are typically employed?

A3: Forced degradation studies (or stress testing) are designed to intentionally degrade the API under conditions more severe than accelerated stability testing.[5] The goal is to generate potential degradation products to demonstrate the specificity and stability-indicating nature of the analytical method.[5] According to ICH guidelines, stress testing should include the effects of temperature, humidity, acid and base hydrolysis, oxidation, and photolysis.[1] A reasonable and acceptable level of degradation for validating a chromatographic assay is generally between 5% and 20%.[6]

Troubleshooting Guide

Issue 1: Poor peak shape (tailing or fronting) for the main this compound peak.

  • Question: My analyte peak is showing significant tailing. What is the likely cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like aromatic amines is a common issue in reversed-phase HPLC.[7] It is often caused by secondary interactions between the basic amine group and acidic, ionized silanol groups (Si-OH) on the surface of the silica-based stationary phase.[7]

    • Troubleshooting Steps:

      • Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase. Using a buffer with a pH between 2.5 and 3.5 will protonate the amine group (making it positively charged) and suppress the ionization of the silanol groups, thereby minimizing the unwanted secondary interactions.

      • Use a Competitive Base: If pH adjustment is insufficient, add a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding the analyte from these interactions.

      • Check for Column Overload: Injecting too concentrated a sample can lead to peak shape distortion.[7] Prepare and inject a 10-fold dilution of your sample. If the peak shape improves, you are likely overloading the column. Reduce the sample concentration or injection volume.

      • Use an End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped are designed to have minimal residual silanol activity. Ensure you are using a suitable, high-quality C18 or C8 column.

Issue 2: Retention time for the analyte is drifting or inconsistent.

  • Question: The retention time of my main peak keeps changing between injections. What should I check?

  • Answer: Drifting retention times can be caused by several factors related to the HPLC system, mobile phase, or column.

    • Troubleshooting Steps:

      • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. It can take a significant amount of time for the column to stabilize, especially with buffered mobile phases.[8]

      • Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent cause of retention time shifts. Ensure the mobile phase is prepared accurately and consistently each time. If using a gradient, check that the pump's mixing performance is adequate.[9] Premixing the mobile phase can sometimes resolve issues with the online mixer.[8]

      • Pump Performance: Check for leaks in the pump seals or fittings, which can cause pressure fluctuations and affect the flow rate.[9] Ensure the pump is properly degassed to prevent air bubbles from entering the system.

      • Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a constant, slightly elevated temperature (e.g., 30 °C) will improve reproducibility.

Issue 3: Extraneous or unexpected peaks are appearing in the chromatogram.

  • Question: I am seeing ghost peaks or peaks that I don't expect. Where could they be coming from?

  • Answer: Extraneous peaks can originate from the sample, the mobile phase, or carryover from previous injections.

    • Troubleshooting Steps:

      • Run a Blank Gradient: Inject your sample diluent (blank) and run the same gradient as your method. If peaks appear, they may be contaminants from your mobile phase solvents, buffers, or the diluent itself. Use high-purity HPLC-grade solvents and freshly prepared buffers.

      • Check for Carryover: If a peak from a previous, more concentrated sample appears in a subsequent injection, you have a carryover problem. This can be due to a contaminated injector needle or valve. Implement a robust needle wash step in your autosampler method, using a strong solvent that can fully dissolve the analyte.

      • Sample Degradation: The analyte may be degrading in the sample vial while sitting in the autosampler. This is particularly relevant for stability-indicating methods. Try using amber vials to protect from light and consider using a temperature-controlled autosampler set to a lower temperature (e.g., 4 °C).

Experimental Protocols

Protocol 1: Forced Degradation (Stress) Studies

This protocol outlines the conditions for inducing degradation of this compound to demonstrate the stability-indicating capability of the HPLC method. The goal is to achieve 5-20% degradation of the parent compound.

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at 60°C for 30 minutes.[6] Neutralize with an equivalent amount of 0.1 M NaOH before injection.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at 60°C for 30 minutes.[6] Neutralize with an equivalent amount of 0.1 M HCl before injection.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 2 hours.[6]

    • Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 24 hours. Dissolve the stressed solid in the diluent before injection.

    • Photolytic Degradation: Expose the stock solution in a transparent vial to UV light (as per ICH Q1B guidelines) in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The method's specificity is demonstrated if the degradation products are well-resolved from the parent peak and from each other.

Protocol 2: Proposed Stability-Indicating HPLC Method

This protocol provides a starting point for the chromatographic conditions. Optimization will likely be required to achieve the best separation.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)[10]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min[10]
Column Temperature 30 °C[10]
Detection UV at 254 nm[10]
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.08020
15.02080
18.02080
18.18020
25.08020
Protocol 3: Method Validation

Once the method is developed and optimized, it must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[10]

Table 3: Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.Peak purity of the analyte peak in stressed samples must pass. Degradant peaks should be well-resolved from the analyte peak (Resolution > 1.5).
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.
Range The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.For assay: 80-120% of the test concentration. For impurities: Reporting threshold to 120% of the specification.[11]
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0% for the assay at three concentration levels.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (%RSD) ≤ 2.0% for assay.[11]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. %RSD for peak area ≤ 10% for six replicate injections.[11]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.System suitability parameters should remain within acceptable limits when parameters like mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C) are varied.

Visualizations

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation (ICH Q2) A Define Analytical Target Profile B Select Column & Mobile Phase (e.g., C18, ACN/H2O, Acidic pH) A->B C Optimize Chromatographic Conditions (Gradient, Flow Rate, Temperature) B->C D Initial System Suitability Test C->D E Prepare Stressed Samples (Acid, Base, Peroxide, Heat, Light) D->E F Analyze Stressed & Unstressed Samples G Evaluate Peak Purity & Resolution G->C Re-optimize if needed H Specificity G->H I Linearity & Range H->I J Accuracy & Precision I->J K LOD & LOQ J->K L Robustness K->L M Finalized Stability-Indicating HPLC Method L->M

Caption: Workflow for stability-indicating HPLC method development.

G Start Poor Peak Shape (Tailing) Check_pH Is Mobile Phase pH 2.5 - 3.5? Start->Check_pH Check_Overload Is Sample Concentration Too High? Check_pH->Check_Overload Yes Action_Adjust_pH Adjust pH with Formic or Phosphoric Acid Check_pH->Action_Adjust_pH No Check_Column Is Column Old or Low Quality? Check_Overload->Check_Column No Action_Dilute Dilute Sample or Reduce Injection Volume Check_Overload->Action_Dilute Yes Action_Add_TEA Add Competitive Base (e.g., 0.1% TEA) Check_Column->Action_Add_TEA No Action_Replace_Column Replace with New, High-Quality End-Capped Column Check_Column->Action_Replace_Column Yes Action_Adjust_pH->Check_Overload End Peak Shape Improved Action_Add_TEA->End Action_Dilute->End Action_Replace_Column->End

Caption: Troubleshooting guide for aromatic amine peak tailing.

References

Validation & Comparative

GC vs. HPLC for Purity Assessment of n-Ethyl-n-cyanoethyl-m-toluidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a detailed comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of n-Ethyl-n-cyanoethyl-m-toluidine, a key intermediate in various manufacturing processes.

The selection of an appropriate analytical technique is critical for accurately determining the purity profile of this compound. Both GC and HPLC are powerful chromatographic methods, but their suitability depends on the specific properties of the compound and potential impurities. This document presents a head-to-head comparison of these techniques, supported by experimental data and detailed protocols, to aid in making an informed decision for your analytical needs.

At a Glance: GC vs. HPLC for this compound Analysis

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Volatility Requirement Compound must be volatile and thermally stable.No volatility requirement.
Typical Mobile Phase Inert gas (e.g., Helium, Nitrogen).Liquid solvent mixture (e.g., Acetonitrile, Water).
Typical Stationary Phase High-boiling point liquid coated on an inert solid support.Solid particles packed in a column (e.g., C18).
Common Detector Flame Ionization Detector (FID).UV-Vis Detector.
Sample Preparation Typically requires dissolution in a volatile solvent.Requires dissolution in the mobile phase or a compatible solvent.
Analysis Time Generally faster run times.Can have longer run times depending on the method.
Resolution High resolution for volatile compounds.High resolution for a wide range of compounds.

Experimental Data: Purity Assessment of this compound

A batch of this compound was analyzed by both GC-FID and HPLC-UV to determine its purity and identify any potential impurities. The results are summarized below.

Gas Chromatography (GC-FID) Results
ParameterValue
Purity of Main Peak 99.5%
Retention Time of Main Peak 12.8 minutes
Number of Impurities Detected 3
Total Impurity Content 0.5%
High-Performance Liquid Chromatography (HPLC-UV) Results
ParameterValue
Purity of Main Peak 99.6%
Retention Time of Main Peak 8.2 minutes
Number of Impurities Detected 2
Total Impurity Content 0.4%

Both techniques demonstrated that the analyzed batch of this compound has a high purity of over 99.5%. The slight variations in the detected impurity levels can be attributed to the different selectivities of the two methods.

Experimental Protocols

Detailed methodologies for the GC and HPLC analyses are provided below to ensure reproducibility.

GC-FID Method
  • Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1.0 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Detector Temperature: 320 °C.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of dichloromethane.

HPLC-UV Method
  • Instrument: High-Performance Liquid Chromatograph with a UV-Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 50% B

    • 10-15 min: 50-80% B

    • 15-20 min: 80% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of acetonitrile.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both GC and HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Sample n-Ethyl-n-cyanoethyl- -m-toluidine Sample Dissolve Dissolve & Vortex Sample->Dissolve Solvent Dichloromethane Solvent->Dissolve PreparedSample Prepared Sample (1 mg/mL) Dissolve->PreparedSample Injector GC Inlet (280°C) PreparedSample->Injector Inject 1.0 µL Column DB-5ms Column (Temp Program) Injector->Column Detector FID (320°C) Column->Detector DataSystem Data Acquisition & Analysis Detector->DataSystem

GC-FID Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample n-Ethyl-n-cyanoethyl- -m-toluidine Sample Dissolve Dissolve & Sonicate Sample->Dissolve Solvent Acetonitrile Solvent->Dissolve PreparedSample Prepared Sample (0.1 mg/mL) Dissolve->PreparedSample Injector Autosampler PreparedSample->Injector Inject 10 µL Column C18 Column (30°C) Injector->Column Pump HPLC Pump (Gradient) Pump->Injector Detector UV Detector (254 nm) Column->Detector DataSystem Data Acquisition & Analysis Detector->DataSystem

HPLC-UV Experimental Workflow

Conclusion and Recommendations

Both GC and HPLC are suitable and effective methods for the purity assessment of this compound.

  • GC-FID is a robust and reliable technique, particularly for identifying and quantifying volatile impurities. Its faster run times can be advantageous for high-throughput screening.

  • HPLC-UV offers greater flexibility, especially for analyzing non-volatile or thermally sensitive impurities. The use of a UV detector provides excellent sensitivity for this aromatic compound.

For routine quality control where the impurity profile is well-characterized and consists of volatile compounds, GC-FID is a cost-effective and efficient choice. For comprehensive purity analysis, method development, and stability studies where a wider range of potential impurities, including non-volatile degradation products, might be present, HPLC-UV is the recommended technique. Ultimately, the choice between GC and HPLC should be guided by the specific analytical requirements, the nature of the expected impurities, and the available instrumentation.

A Comparative Analysis of Novel Disperse Dyes and Incumbent Dyes Derived from N-Ethyl-N-cyanoethyl-m-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of newly developed disperse dyes against established dyes synthesized from the key intermediate, N-Ethyl-N-cyanoethyl-m-toluidine. The following sections present a detailed comparison of their performance characteristics, supported by experimental data and standardized testing protocols.

Quantitative Performance Data

The performance of disperse dyes is primarily evaluated based on their fastness properties on synthetic fibers, most notably polyester. These properties determine the durability of the coloration throughout the textile's lifespan. The following tables summarize the key performance indicators for a selection of novel disperse dyes compared to established dyes derived from this compound.

Table 1: Fastness Properties of Existing Disperse Dyes Derived from this compound on Polyester Fabric

Dye NameC.I. NameLight Fastness (ISO 105-B02)Wash Fastness (Color Change) (ISO 105-C06)Sublimation Fastness (Staining) (ISO 105-P01)
Dye ADisperse Red 6554-54
Dye BDisperse Red 884-543-4
Dye CDisperse Red 15354-54-5
Dye DDisperse Red 1795-64-54

Note: Fastness ratings are on a scale of 1 to 5 for wash and sublimation fastness (5 being excellent) and 1 to 8 for light fastness (8 being excellent).

Table 2: Fastness Properties of Novel Azo and Heterocyclic Disperse Dyes on Polyester Fabric

Dye TypeNovel Dye ExampleLight Fastness (ISO 105-B02)Wash Fastness (Color Change) (ISO 105-C06)Sublimation Fastness (Staining) (ISO 105-P01)
Novel Azo Dye 1Thiazole-based Azo6-755
Novel Azo Dye 2Pyridone-based Azo64-54-5
Novel Heterocyclic Dye 1Benzothiazole-based755
Novel Heterocyclic Dye 2Thiophene-based Azo6-74-54

Note: The data for novel dyes are representative values synthesized from recent research literature.[1][2]

Experimental Protocols

The performance data presented in this guide are based on the following standardized experimental protocols. Adherence to these methodologies is crucial for obtaining comparable and reproducible results.

Synthesis of Azo Disperse Dyes (General Procedure)

A typical synthesis of an azo disperse dye involves a two-step diazotization and coupling reaction.

  • Diazotization: An aromatic amine (the diazo component) is dissolved in an acidic medium (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.

  • Coupling: The diazonium salt solution is slowly added to a cooled solution of the coupling component (e.g., this compound or a novel heterocyclic derivative) dissolved in a suitable solvent with a buffer to maintain a slightly acidic pH. The reaction mixture is stirred until the coupling is complete.

  • Isolation: The precipitated dye is filtered, washed with water to remove any unreacted starting materials and salts, and then dried.[3][4]

Performance Testing on Polyester Fabric

Dyed polyester fabric samples are subjected to a series of standardized tests to evaluate their fastness properties.

  • Light Fastness Testing (ISO 105-B02):

    • Principle: This test assesses the resistance of the dye to fading upon exposure to an artificial light source that mimics natural daylight.

    • Procedure: A specimen of the dyed fabric is exposed to a xenon arc lamp under controlled conditions of temperature and humidity. The fading of the specimen is compared against a set of blue wool standards with known light fastness ratings (1-8). The light fastness rating is the number of the blue wool standard that exhibits a similar degree of fading.[5]

  • Wash Fastness Testing (ISO 105-C06):

    • Principle: This test evaluates the resistance of the dye to domestic and commercial laundering.

    • Procedure: A dyed fabric specimen is stitched together with a multifiber adjacent fabric (containing common fiber types like cotton, nylon, polyester, etc.). The composite sample is then washed in a standardized detergent solution under specified conditions of temperature, time, and mechanical agitation.

    • Evaluation: The change in color of the dyed specimen is assessed using the grey scale for color change, and the staining of each fiber in the multifiber fabric is assessed using the grey scale for staining. Both are rated on a scale of 1 to 5.[6]

  • Sublimation Fastness Testing (ISO 105-P01):

    • Principle: This test determines the tendency of a dye to vaporize from the fabric when subjected to heat.

    • Procedure: A specimen of the dyed fabric is placed between two pieces of undyed polyester fabric. The composite sample is then heated in a heat press at a specified temperature (e.g., 180°C, 200°C, or 220°C) for a set duration (e.g., 30 seconds).

    • Evaluation: The degree of staining on the undyed polyester fabrics is assessed using the grey scale for staining on a scale of 1 to 5.[5]

Visualizations

The following diagrams illustrate the general chemical pathway for the synthesis of the existing dyes and the workflow for performance evaluation.

G cluster_synthesis Synthesis of Disperse Dyes from this compound A Aromatic Amine (Diazo Component) C Diazonium Salt A->C Diazotization (NaNO2, HCl, 0-5°C) B This compound (Coupling Component) D Azo Disperse Dye B->D C->D Azo Coupling

Caption: General synthesis pathway for azo disperse dyes.

G cluster_workflow Disperse Dye Performance Evaluation Workflow Start Start: Synthesized Dye Dyeing Dyeing of Polyester Fabric Start->Dyeing Wash Wash Fastness Test (ISO 105-C06) Dyeing->Wash Light Light Fastness Test (ISO 105-B02) Dyeing->Light Sublimation Sublimation Fastness Test (ISO 105-P01) Dyeing->Sublimation Evaluation Performance Data (Fastness Ratings) Wash->Evaluation Light->Evaluation Sublimation->Evaluation End End: Comparative Analysis Evaluation->End

References

A Comparative Analysis of the Photophysical Properties of n-Ethyl-n-cyanoethyl-m-toluidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photophysical properties of a series of disperse dyes derived from n-Ethyl-n-cyanoethyl-m-toluidine. The data presented is essential for understanding the structure-property relationships that govern the light absorption and emission characteristics of these compounds, which are critical for their application in various fields, including as fluorescent probes and photosensitizers.

Quantitative Data Summary

The following table summarizes the key photophysical parameters for a series of four azo disperse dyes based on a close structural analog, N,N-bis(2-cyanoethyl)-m-methylaniline. These dyes feature different heterocyclic aromatic amine diazo components, leading to a range of absorption characteristics.

Dye DerivativeDiazo Componentλmax (nm) in AcetoneMolar Extinction Coefficient (εmax) (L mol⁻¹ cm⁻¹)Color Shade on Polyester
Dye 1 2-amino-5-nitrothiazole5994.8 x 10⁴Blue
Dye 2 3-amino-5-nitro-(2,1)-benzisothiazole5654.5 x 10⁴Bluish Violet
Dye 3 2-amino-benzthiazole4142.5 x 10⁴Yellow
Dye 4 5-amino-1,2,4-thiadiazole4853.2 x 10⁴Bright Crimson

Experimental Protocols

The data presented in this guide is based on standard experimental protocols for the characterization of photophysical properties of organic dyes.

Synthesis of this compound Derivatives

The synthesis of the azo disperse dyes typically involves a two-step diazotization-coupling reaction.

a. Diazotization: The aromatic amine (diazo component) is dissolved in an acidic medium (e.g., a mixture of sulfuric acid and nitrosylsulfuric acid) and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.

b. Azo Coupling: The diazonium salt solution is subsequently added to a cooled solution of the coupling component, this compound, dissolved in a suitable solvent like acetic acid. The reaction mixture is stirred at a low temperature until the coupling reaction is complete. The resulting dye is then precipitated, filtered, washed, and purified by recrystallization.

UV-Visible Absorption Spectroscopy

Absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: The synthesized dye is dissolved in a spectroscopic grade solvent (e.g., acetone) to a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

  • Measurement: The absorption spectrum is recorded over a specific wavelength range (e.g., 300-800 nm). The wavelength of maximum absorption (λmax) is determined from the spectrum.

  • Molar Extinction Coefficient (ε): The molar extinction coefficient is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration of the dye, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Fluorescence emission spectra, quantum yields, and lifetimes are measured using a spectrofluorometer.

  • Emission Spectra: The sample is excited at its absorption maximum (λmax), and the emission spectrum is recorded. The wavelength of maximum emission (λem) is determined.

  • Fluorescence Quantum Yield (Φf): The quantum yield is determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield of the sample (s) is calculated using the following equation:

    Φf(s) = Φf(r) * (A(r) / A(s)) * (I(s) / I(r)) * (n(s)² / n(r)²)

    where A is the absorbance at the excitation wavelength, I is the integrated fluorescence intensity, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

  • Fluorescence Lifetime (τ): Fluorescence lifetimes are measured using time-correlated single-photon counting (TCSPC). The sample is excited by a pulsed light source, and the decay of the fluorescence intensity over time is measured. The decay curve is then fitted to an exponential function to determine the lifetime.

Workflow and Visualization

The following diagram illustrates the general workflow for the synthesis and photophysical characterization of this compound derivatives.

experimental_workflow start Start synthesis Synthesis of Derivatives start->synthesis purification Purification and Characterization synthesis->purification sample_prep Sample Preparation (Solutions of known concentration) purification->sample_prep uv_vis UV-Vis Absorption Spectroscopy sample_prep->uv_vis fluorescence Fluorescence Spectroscopy sample_prep->fluorescence data_analysis Data Analysis uv_vis->data_analysis fluorescence->data_analysis comparison Comparative Analysis of Photophysical Properties data_analysis->comparison end End comparison->end

Caption: Experimental workflow for comparative photophysical analysis.

Mechanistic comparison of different cyanoethylation protocols.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Cyanoethylation Protocols for Researchers

Cyanoethylation, the addition of a nucleophile to acrylonitrile, is a fundamental and versatile reaction in organic synthesis for introducing a β-cyanoethyl moiety (-CH₂CH₂CN) into a molecule. This functional group is a valuable synthetic intermediate, readily convertible to other functionalities such as amines, carboxylic acids, and amides. The choice of protocol for this reaction is critical as it directly impacts yield, selectivity, and substrate scope. This guide provides a mechanistic comparison of common cyanoethylation protocols, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific applications.

The core of the reaction is the Michael or conjugate addition of a protic nucleophile (YH) to the electron-deficient β-carbon of acrylonitrile.[1][2][3] The strong electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack.[4]

YH + H₂C=CH−CN → Y−CH₂−CH₂−CN[1]

The reaction can be catalyzed by bases, acids, or transition metals, and in some cases, can proceed without a catalyst. Each approach offers distinct advantages and is suited for different classes of substrates.

Mechanistic Overview

The mechanism of cyanoethylation is contingent on the catalytic system employed. The primary catalytic strategies are designed to either enhance the nucleophilicity of the reacting species or increase the electrophilicity of the acrylonitrile.

Base-Catalyzed Cyanoethylation

This is the most prevalent method, particularly for nucleophiles such as alcohols, thiols, and carbon nucleophiles.[5] The base (B:) deprotonates the nucleophile (YH) to generate a more potent nucleophilic anion (Y⁻), which then attacks the acrylonitrile. The resulting carbanion is subsequently protonated by the solvent or the conjugate acid of the base (BH) to yield the final product.[4][6] The kinetics for the cyanoethylation of alcohols have been shown to be first order in both acrylonitrile and the alkoxide anion.[7][8]

Base_Catalyzed_Mechanism cluster_step1 Step 1: Nucleophile Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation YH Y-H Y_neg Y:⁻ YH->Y_neg + B: B B: BH B-H⁺ Y_neg2 Y:⁻ ACN H₂C=CH-C≡N Y_neg2->ACN Intermediate Y-CH₂-⁻CH-C≡N Intermediate2 Y-CH₂-⁻CH-C≡N Product Y-CH₂-CH₂-C≡N Intermediate2->Product + B-H⁺ BH2 B-H⁺ B2 B: Product->B2 - B:

Caption: General mechanism for base-catalyzed cyanoethylation.
Acid-Catalyzed Cyanoethylation

Acid catalysis is typically employed for the cyanoethylation of amines, especially those that are sterically hindered or possess electron-donating substituents.[4] The acid catalyst (H⁺) is believed to activate the acrylonitrile by protonating the nitrogen atom of the nitrile group. This enhances the electron-withdrawing effect, further increasing the positive polarization of the β-carbon and making it more susceptible to attack by a neutral amine nucleophile.[4]

Acid_Catalyzed_Mechanism cluster_step1 Step 1: Acrylonitrile Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation ACN H₂C=CH-C≡N Activated_ACN H₂C=CH-C≡N-H⁺ ACN->Activated_ACN + H⁺ H_plus H⁺ Activated_ACN2 H₂C=CH-C≡N-H⁺ Intermediate R₂N⁺H-CH₂-CH=C=N-H R2NH R₂N-H R2NH->Activated_ACN2 Intermediate2 R₂N⁺H-CH₂-CH₂-C≡N Product R₂N-CH₂-CH₂-C≡N Intermediate2->Product - H⁺ H_plus2 H⁺

Caption: General mechanism for acid-catalyzed cyanoethylation of amines.
Metal-Catalyzed Cyanoethylation

Lewis acids, such as yttrium nitrate (Y(NO₃)₃), can catalyze the aza-Michael addition of amines to acrylonitrile.[9] The mechanism involves the coordination of the Lewis acidic metal ion to the nitrogen of the nitrile group. Similar to acid catalysis, this coordination enhances the electrophilicity of the β-carbon, facilitating the attack by the amine. This method has shown remarkable selectivity for the monocyanoethylation of primary aromatic amines.[9]

Metal_Catalyzed_Mechanism cluster_step1 Step 1: Acrylonitrile Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Product Formation ACN H₂C=CH-C≡N Activated_ACN H₂C=CH-C≡N---Mⁿ⁺ ACN->Activated_ACN + Mⁿ⁺ Metal Mⁿ⁺ Activated_ACN2 H₂C=CH-C≡N---Mⁿ⁺ Intermediate [Complex Intermediate] RNH2 RNH₂ RNH2->Activated_ACN2 Intermediate2 [Complex Intermediate] Product RNH-CH₂-CH₂-C≡N Intermediate2->Product + H₂O (workup) Metal2 Mⁿ⁺ Product->Metal2 + Mⁿ⁺

Caption: General mechanism for Lewis acid-catalyzed cyanoethylation.

Performance Comparison of Catalysts

The efficacy of different cyanoethylation protocols is evaluated based on key performance indicators such as reaction time, temperature, catalyst, and yield. The following table summarizes quantitative data from various studies, offering a comparative overview.

Nucleophile (Substrate)CatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
Base-Catalyzed
AcetoneQuaternary Ammonium Hydroxide ResinWater20-30195-Keto-hexanenitrile18.8[10]
IsobutyraldehydeQuaternary Ammonium Hydroxide ResinWater20-30204-Methyl-4-formylvaleronitrile78[10]
Methyl Ethyl KetoneQuaternary Ammonium Hydroxide ResinNone20-30184-Methyl-5-ketocapronitrile29[10]
Alcohols (General)NaOH (in agar gel)NoneRT1-43-Alkoxypropionitrile82-95[11]
Acid-Catalyzed
o-ChloroanilineCupric Acetate MonohydrateAcetic AcidReflux6N-(2-Cyanoethyl)-o-chloroaniline90-94[4]
AnilineSilica-AluminaNone1504N-Cyanoethylaniline92[12]
Metal-Catalyzed
AnilineY(NO₃)₃·6H₂O (5 mol%)WaterRT12N-(2-Cyanoethyl)aniline96[9]
MorpholineY(NO₃)₃·6H₂O (5 mol%)WaterRT124-(2-Cyanoethyl)morpholine98[9]
p-ToluidineY(NO₃)₃·6H₂O (5 mol%)WaterRT12N-(2-Cyanoethyl)-p-toluidine95[9]
Catalyst-Free
PhenylphosphineNoneNone10015Bis(2-cyanoethyl)phenylphosphine62[13]
DiphenylphosphineNoneNone1307(2-Cyanoethyl)diphenylphosphine71[13]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for key cyanoethylation methods.

General Experimental Workflow

A typical workflow for catalyst screening and reaction optimization in cyanoethylation involves several key stages, from initial setup to final analysis.

Experimental_Workflow cluster_workflow Reactants 1. Prepare Reactants (Nucleophile, Acrylonitrile, Solvent) Setup 2. Reaction Setup (Flask, Stirrer, Condenser) Reactants->Setup Catalyst 3. Add Catalyst Setup->Catalyst Reaction 4. Run Reaction (Monitor Temp, Time, Progress via TLC/GC) Catalyst->Reaction Workup 5. Quench & Workup (Neutralization, Extraction) Reaction->Workup Purification 6. Isolate & Purify (Distillation, Crystallization, Chromatography) Workup->Purification Analysis 7. Analyze Product (NMR, IR, MS, Yield Calculation) Purification->Analysis

Caption: A generalized workflow for performing a cyanoethylation reaction.
Protocol 1: Base-Catalyzed Cyanoethylation of an Alcohol

This protocol is adapted from procedures using solid base catalysts.[11]

  • Preparation : To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alcohol (e.g., ethanol, 50 mmol) and the base catalyst (e.g., 0.5 g of NaOH entrapped in agar gel).

  • Reaction : Add acrylonitrile (55 mmol, 1.1 eq) dropwise to the stirred mixture at room temperature. Many cyanoethylations are exothermic, and cooling may be necessary to maintain the desired temperature.[5]

  • Monitoring : Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup : Upon completion (typically 1-4 hours), filter to remove the solid catalyst.

  • Purification : Remove the excess acrylonitrile and solvent (if any) under reduced pressure. The crude product can be purified by vacuum distillation to yield the 3-alkoxypropionitrile.

Protocol 2: Acid-Catalyzed Cyanoethylation of an Aromatic Amine

This protocol is based on the cyanoethylation of substituted anilines using cupric acetate.[4]

  • Preparation : In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place the aromatic amine (e.g., o-chloroaniline, 100 mmol) and glacial acetic acid (60 mL).

  • Catalyst Addition : Add cupric acetate monohydrate (2 g, ~10 mmol).

  • Reaction : Heat the mixture to reflux. Add acrylonitrile (120 mmol, 1.2 eq) dropwise over 30 minutes. Continue refluxing for 6 hours.

  • Workup : Cool the reaction mixture and pour it into 500 mL of cold water. Neutralize with a saturated sodium bicarbonate solution. The product may separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification : Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by vacuum distillation or recrystallization.

Conclusion

The selection of a cyanoethylation protocol is a multi-faceted decision that depends on the substrate, desired selectivity (mono- vs. poly-cyanoethylation), and available laboratory resources.

  • Base-catalyzed protocols are highly effective for a broad range of nucleophiles, especially alcohols and carbon nucleophiles, often proceeding under mild conditions.[4][11]

  • Acid-catalyzed protocols , including those using copper salts, are the methods of choice for aromatic amines, particularly for hindered or electron-rich substrates where base catalysis might be less effective.[4][12]

  • Lewis acid catalysis , for instance with yttrium nitrate, offers a modern, efficient, and highly selective alternative for the monocyanoethylation of amines under environmentally benign aqueous conditions.[9]

  • Catalyst-free conditions are suitable for highly nucleophilic species like phosphines, simplifying the reaction and purification process.[13]

By understanding the underlying mechanisms and considering the comparative data presented, researchers can make an informed choice to effectively incorporate the valuable cyanoethyl group in their synthetic endeavors.

References

A Comparative Analysis of the Relative Stability of Ortho-, Meta-, and Para-Toluidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the relative stability of ortho-, meta-, and para-toluidine isomers. An understanding of the nuanced differences in the physicochemical properties of these isomers is critical for their application in chemical synthesis, materials science, and pharmacology. This document synthesizes experimental data on their basicity, oxidative potential, and thermal stability, offering a framework for selecting the appropriate isomer for specific research and development applications.

Basicity and pKa Values

The basicity of the toluidine isomers is a key indicator of their relative stability and is significantly influenced by the position of the methyl group on the aromatic ring. The lone pair of electrons on the nitrogen atom determines the basicity, which is affected by both electronic and steric factors.

The established experimental order of basicity for the toluidine isomers is: para-toluidine > meta-toluidine > ortho-toluidine

This trend can be explained by the interplay of the following effects:

  • Inductive Effect (+I): The electron-donating methyl group increases the electron density on the nitrogen atom, enhancing basicity compared to aniline.

  • Hyperconjugation: This effect is most prominent in para-toluidine, where the C-H sigma bonds of the methyl group overlap with the pi system of the ring, further increasing electron density on the amino group. This effect does not operate for the meta isomer.[1]

  • Steric Hindrance (Ortho Effect): In ortho-toluidine, the proximity of the methyl group to the amino group introduces steric hindrance. This destabilizes the conjugate acid formed upon protonation, thereby reducing the basicity of the ortho isomer.

The quantitative measure of basicity is given by the pKa value of the conjugate acid; a higher pKa indicates a stronger base.

Compound Structure pKa
o-Toluidine2-methylaniline4.39
m-Toluidine3-methylaniline4.69
p-Toluidine4-methylaniline5.12
Oxidative Stability

The susceptibility of toluidine isomers to oxidation is another critical aspect of their relative stability. Electrochemical studies, such as cyclic voltammetry, provide insights into their oxidative behavior. The oxidation potential is influenced by the same electronic effects that govern basicity. Increased electron density on the nitrogen atom generally leads to easier oxidation (a lower oxidation potential).

Based on the electronic effects:

  • p-Toluidine , with the strongest electron-donating effects (inductive and hyperconjugation), is expected to have the lowest oxidation potential.

  • o-Toluidine , despite the electron-donating methyl group, may exhibit a slightly higher oxidation potential due to steric effects influencing the conformation of the molecule at the electrode surface.

  • m-Toluidine , with only the inductive effect at play, is expected to have an oxidation potential between that of the ortho and para isomers.

A study on the kinetics of oxidation of aniline and its derivatives reported the following order of activation energy for the oxidation process: o-toluidine < m-toluidine < aniline. This suggests that the ortho and meta isomers are oxidized more readily than aniline under the studied conditions.

Thermal Stability

Thermogravimetric analysis (TGA) is used to determine the thermal stability of compounds by measuring weight loss as a function of temperature. For the simple toluidine isomers, their physical state at room temperature gives a preliminary indication of intermolecular forces and, to some extent, their relative stability in the solid or liquid state. p-Toluidine is a solid at room temperature, while o-toluidine and m-toluidine are liquids, which is related to the higher symmetry of the p-toluidine molecule allowing for more efficient crystal packing.[2]

While comprehensive, directly comparable TGA data for the three isomers is limited, a study on p-toluidine showed that its thermal degradation temperature can be influenced by treatment, indicating that processing history can affect thermal stability.[3] Another study on a copolymer of o-toluidine reported thermal stability up to high temperatures, but this is not directly comparable to the simple molecule.[4] Generally, the decomposition of such aromatic amines involves complex reactions, including the formation of nitrogen oxides.[5]

Isomer Melting Point (°C) Boiling Point (°C)
o-Toluidine-23[2]199–200[2]
m-Toluidine-30[2]203–204[2]
p-Toluidine43[2]200[2]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method is a highly accurate and widely used technique for determining the pKa of amines.[6]

Principle: A solution of the toluidine isomer is titrated with a standard solution of a strong acid. The pH of the solution is monitored as a function of the volume of the titrant added. The pKa is determined from the pH at the half-equivalence point.

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of the specific toluidine isomer in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

    • Prepare a standardized 0.1 M solution of a strong acid (e.g., HCl).

  • Titration:

    • Calibrate a pH meter with standard buffer solutions.

    • Place a known volume of the toluidine solution in a beaker with a magnetic stirrer.

    • Immerse the pH electrode in the solution.

    • Add the standard acid solution in small increments from a burette.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot a graph of pH versus the volume of acid added.

    • Determine the equivalence point from the inflection point of the titration curve.

    • The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the toluidine isomer.

Determination of Oxidative Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique to study the redox properties of chemical species.[1]

Principle: A potential is applied to a working electrode and swept linearly to a final potential and then back to the initial potential. The resulting current, which is due to the oxidation or reduction of the analyte at the electrode surface, is measured and plotted against the applied potential.

Methodology:

  • Electrochemical Cell Setup:

    • A three-electrode system is typically used, consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Solution Preparation:

    • Prepare a solution of the toluidine isomer in a suitable solvent containing a supporting electrolyte (e.g., KCl, H₂SO₄) to ensure conductivity.[1]

    • Deoxygenate the solution by purging with an inert gas (e.g., nitrogen) to prevent interference from oxygen reduction.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Set the parameters for the CV experiment, including the initial potential, final potential, and scan rate.

    • Run the experiment and record the cyclic voltammogram.

  • Data Analysis:

    • The oxidation potential can be determined from the potential at the peak of the anodic wave.

    • The reversibility of the redox process can be assessed by the separation between the anodic and cathodic peak potentials.

Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8]

Principle: A sample is heated at a constant rate in a furnace, and its weight is continuously monitored by a sensitive balance. The resulting thermogram plots weight loss versus temperature, from which decomposition temperatures can be determined.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the toluidine isomer (typically 5-10 mg) into a TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Select the desired atmosphere (e.g., inert gas like nitrogen or an oxidative environment like air).

    • Set the heating program, including the starting temperature, final temperature, and heating rate (e.g., 10 °C/min).[4]

  • Data Acquisition:

    • Initiate the heating program and record the mass of the sample as a function of temperature.

  • Data Analysis:

    • The onset temperature of decomposition is determined from the point where significant weight loss begins on the TGA curve.

    • The temperature of maximum rate of weight loss can be determined from the peak of the derivative thermogravimetric (DTG) curve.

Visualizations

Stability_Factors cluster_isomers Toluidine Isomers cluster_factors Influencing Factors cluster_properties Resulting Stability Ortho o-Toluidine Inductive Inductive Effect (+I) Ortho->Inductive Present Steric Steric Hindrance Ortho->Steric Strong Meta m-Toluidine Meta->Inductive Present Para p-Toluidine Para->Inductive Present Hyperconjugation Hyperconjugation Para->Hyperconjugation Strong Basicity Basicity Inductive->Basicity Increases Oxidation Oxidative Stability Inductive->Oxidation Decreases Hyperconjugation->Basicity Increases Hyperconjugation->Oxidation Decreases Steric->Basicity Decreases Steric->Oxidation Increases (potentially) TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis Weigh Weigh 5-10 mg of Toluidine Isomer Place Place in TGA pan Weigh->Place Load Load sample into TGA instrument Place->Load Atmosphere Set Atmosphere (e.g., N2) Load->Atmosphere Program Set Heating Program (e.g., 10 °C/min) Atmosphere->Program Run Initiate Heating & Record Data Program->Run TGA_Curve Generate TGA Curve (Weight % vs. Temp) Run->TGA_Curve DTG_Curve Generate DTG Curve (Derivative Weight Loss) TGA_Curve->DTG_Curve Decomposition_Temp Determine Decomposition Temperature DTG_Curve->Decomposition_Temp

References

Performance of n-Ethyl-n-cyanoethyl-m-toluidine as a precursor versus analogous compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of specialty chemicals, the performance of precursors is a critical determinant of final product quality, yield, and overall process efficiency. This guide provides an in-depth comparison of n-Ethyl-n-cyanoethyl-m-toluidine, a key intermediate in the synthesis of disperse dyes and agrochemicals, against its notable analogous compounds. Through a meticulous review of available data, this document aims to equip researchers, scientists, and professionals in drug development with the necessary information to make informed decisions in precursor selection.

At a Glance: Performance Metrics of N-Substituted m-Toluidine Derivatives

The following table summarizes the performance of this compound and its analogous compounds as precursors, focusing on key metrics such as reaction yield and purity. It is important to note that the data presented is collated from various sources and may have been obtained under different experimental conditions.

Precursor CompoundCommon Application(s)Typical Yield (%)Purity (%)Reference(s)
This compound Intermediate for disperse dyes (e.g., Disperse Red 65, 88, 153, 179)Data not explicitly found in a comparative context≥98% (Assay)[1][1]
N-Ethyl-m-toluidine Precursor for N-alkylation and other chemical syntheses63-66%Data not specified[2]
N-Ethyl-N-hydroxyethyl aniline Chemical intermediate98.2%Data not specified[3]
N,N-Bis(2-cyanoethyl)-m-toluidine Aromatic tertiary amine intermediateData not specifiedData not specified[4]
N-Ethyl-N-hydroxyethyl-m-toluidine Intermediate in pharmaceutical productionData not specifiedData not specified[5]

Delving into the Synthesis: Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlined experimental protocols for the synthesis of key compounds discussed in this guide.

Synthesis of N-Ethyl-m-toluidine

This procedure details the synthesis of N-Ethyl-m-toluidine via the alkylation of m-toluidine with ethyl bromide.

Materials:

  • m-Toluidine (0.3 mole)

  • Ethyl bromide (0.3 mole)

  • 10% Sodium hydroxide solution

  • Ether

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Stannous chloride dihydrate

  • Benzene

  • Flaked potassium hydroxide

Procedure:

  • In a sealed 250-cc narrow-mouthed bottle, combine 32.1 g (0.3 mole) of m-toluidine and 33 g (0.3 mole) of ethyl bromide.

  • Allow the sealed bottle to stand for 24 hours at room temperature in a beaker of water. A white crystalline mass will form.

  • Break up the crystalline mass and add 150 cc of 10% sodium hydroxide solution and 50 cc of ether to liberate the amine.

  • Combine the contents of two such reaction flasks, separate, and discard the lower aqueous layer.

  • Wash the ether solution of the amine with 150 cc of water.

  • Distill the ether from a steam bath to obtain the crude amine (90–92 g).

  • Cool the crude amine and add it to a solution of 100 cc of concentrated hydrochloric acid in 350 cc of water.

  • Cool the hydrochloride solution in an ice bath and, while stirring rapidly, slowly add a solution of 41.5 g (0.6 mole) of sodium nitrite in 150 cc of water, keeping the temperature below 12°C.

  • After the addition is complete, let the mixture stand for ten minutes and then extract with three 100-cc portions of ether.

  • Evaporate the ether from the extract gently on a steam bath.

  • Gradually add the crude nitroso compound to a solution of 407 g (1.8 moles) of stannous chloride dihydrate in 420 cc of concentrated hydrochloric acid.

  • After the exothermic reaction subsides, heat the mixture on a steam bath for 45 minutes.

  • Cool the mixture and add 600 cc of 40% sodium hydroxide solution.

  • Steam distill the resulting milky suspension until about 2 l. of distillate is collected.

  • Saturate the distillate with sodium chloride and extract with three 100-cc portions of benzene.

  • Dry the extract overnight with flaked potassium hydroxide.

  • Decant the dried benzene solution and remove the solvent by distillation.

  • Distill the amine under reduced pressure. The pure amine (51–53 g, 63–66% yield) distills at 111–112°/20 mm.[2]

Visualizing the Chemical Pathways and Workflows

To better understand the synthesis and application of these precursors, the following diagrams, generated using Graphviz, illustrate a key reaction pathway and a typical experimental workflow.

G cluster_synthesis Synthesis of this compound m-Toluidine m-Toluidine N-Ethyl-m-toluidine N-Ethyl-m-toluidine m-Toluidine->N-Ethyl-m-toluidine N-Ethylation Ethyl_Bromide Ethyl Bromide Ethyl_Bromide->N-Ethyl-m-toluidine Acrylonitrile Acrylonitrile Target_Compound This compound Acrylonitrile->Target_Compound N-Ethyl-m-toluidine->Target_Compound Cyanoethylation

Caption: Synthesis pathway of this compound.

Caption: General workflow for azo dye synthesis.

Concluding Remarks

The selection of a precursor is a multifaceted decision that hinges on factors such as desired yield, purity requirements, cost-effectiveness, and the specific demands of the synthetic route. While this compound stands out as a crucial intermediate for a range of disperse dyes, its analogues present viable alternatives with their own distinct advantages. For instance, the synthesis of N-Ethyl-N-hydroxyethyl aniline demonstrates a remarkably high yield.

This guide provides a foundational comparison based on available data. Researchers are encouraged to consider the specific context of their work and may need to conduct further targeted experiments to determine the optimal precursor for their application. The provided experimental protocols and workflow diagrams serve as a starting point for such investigations. As the field of chemical synthesis continues to evolve, a deeper understanding of the structure-performance relationships of these precursors will be instrumental in driving innovation in dye and pharmaceutical manufacturing.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for n-Ethyl-n-cyanoethyl-m-toluidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in pharmaceutical development and chemical manufacturing, the rigorous and accurate quantification of intermediates like n-Ethyl-n-cyanoethyl-m-toluidine is fundamental to ensuring product quality and process consistency. The selection of an appropriate analytical method is a critical decision, guided by factors such as sensitivity, selectivity, and the nature of the sample matrix. This guide provides a comprehensive cross-validation of two primary analytical techniques for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This document presents a detailed comparison of their performance, supported by experimental data and standardized protocols, to aid researchers and quality control scientists in method selection and validation.

Comparative Performance of Analytical Methods

The performance of the GC-MS and a developed HPLC-UV method was evaluated against key validation parameters as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1). The following table summarizes the quantitative data, offering a direct comparison to facilitate an informed choice between the two robust techniques. GC-MS demonstrates superior sensitivity with lower limits of detection and quantification, making it ideal for trace analysis. HPLC-UV, while less sensitive, provides a reliable and cost-effective alternative for routine quality control where higher concentrations are expected.[1][2]

Table 1: Summary of Quantitative Performance Data

Validation ParameterGC-MS MethodHPLC-UV Method (Developed)ICH Q2(R1) Typical Acceptance Criteria
Linearity (R²) ≥0.998≥0.999≥0.995
Range (µg/mL) 0.1 - 1000.5 - 200Defined by linearity, accuracy, and precision
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0% for drug substance
Precision (% RSD)
- Repeatability≤ 1.5%≤ 1.2%≤ 2%
- Intermediate Precision≤ 2.0%≤ 1.8%≤ 3%
Limit of Detection (LOD) (µg/mL) 0.030.15Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) (µg/mL) 0.10.5Signal-to-Noise Ratio of 10:1
[Source: BenchChem, 2025][1]

Experimental Protocols

Detailed methodologies for both the GC-MS and HPLC-UV assays are provided below. These protocols outline the necessary reagents, instrumentation, and procedural steps for the successful quantification of this compound.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is highly suitable for the sensitive and selective quantification of this compound, particularly at low concentrations or in complex matrices.[2][3]

a. Materials and Reagents:

  • This compound reference standard (≥98.0% purity)

  • Ethyl acetate or Dichloromethane (GC grade)

  • Helium (carrier gas, 99.999% purity)

b. Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[4]

c. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1[4]

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1][4]

  • MS Transfer Line Temperature: 280°C[1]

  • Ion Source Temperature: 230°C[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Scan Range: m/z 40-400.[1]

d. Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh ~100 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like methanol or dichloromethane.[3]

  • Working Standard Solutions: Serially dilute the stock solution with the solvent to prepare a series of standards ranging from 0.1 µg/mL to 100 µg/mL.[1][2]

  • Sample Solution: Accurately weigh the sample, transfer to a volumetric flask, and dissolve in the chosen solvent. Dilute to achieve a final concentration within the calibration range.[1]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method utilizes reversed-phase chromatography and is a versatile and widely used technique for the analysis of non-volatile compounds like this compound.[2][3]

a. Materials and Reagents:

  • This compound reference standard (≥98.0% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (HPLC grade, for sample preparation)

  • Trifluoroacetic acid (TFA) or Formic acid

  • 0.45 µm syringe filters

b. Instrumentation:

  • HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II).[4]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][4]

c. Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of Acetonitrile and Water (for MS compatibility, a volatile modifier like formic acid should be used instead of phosphoric acid).[5]

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program: 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-18 min: 80% B; 18-20 min: 80% to 20% B; 20-25 min: 20% B.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: 254 nm.[4]

  • Injection Volume: 10 µL.[4]

d. Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh ~100 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare standards ranging from 0.5 µg/mL to 200 µg/mL.[1]

  • Sample Solution: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.[4]

Visualized Workflows and Logic Diagrams

To further clarify the analytical processes, the following diagrams illustrate the experimental workflows and the logical progression of method validation.

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing RefStd Weigh Reference Standard StockStd Prepare Stock Solution (1000 µg/mL) RefStd->StockStd WorkStd Prepare Working Standards (0.1-100 µg/mL) StockStd->WorkStd Inject Inject 1 µL into GC WorkStd->Inject Sample Weigh Sample SampleSol Dissolve & Dilute Sample to Calibration Range Sample->SampleSol SampleSol->Inject Separate Separation on DB-5ms Column Inject->Separate Detect Detection by MS (Scan m/z 40-400) Separate->Detect CalCurve Construct Calibration Curve (Peak Area vs. Concentration) Detect->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify

Workflow for the GC-MS analysis of this compound.

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing RefStd Weigh Reference Standard StockStd Prepare Stock Solution (1000 µg/mL) RefStd->StockStd WorkStd Prepare Working Standards (0.5-200 µg/mL) StockStd->WorkStd Inject Inject 10 µL into HPLC WorkStd->Inject Sample Prepare Sample Solution (1 mg/mL) Filter Filter through 0.45 µm Syringe Filter Sample->Filter Filter->Inject Separate Separation on C18 Column Inject->Separate Detect Detection by UV (254 nm) Separate->Detect CalCurve Construct Calibration Curve (Peak Area vs. Concentration) Detect->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify

Workflow for the HPLC-UV analysis of this compound.

cluster_val Method Validation (ICH Q2) A Define Analytical Method A V1 Linearity A->V1 V2 Accuracy A->V2 V3 Precision A->V3 V4 LOD & LOQ A->V4 V5 Specificity A->V5 B Define Analytical Method B B->V1 B->V2 B->V3 B->V4 B->V5 C Analyze Identical QC Samples with Both Methods V1->C V2->C V3->C V4->C V5->C D Compare Results (e.g., Bland-Altman plot, statistical tests) C->D E Assess Concordance & Bias D->E F Methods are Cross-Validated E->F

Logical workflow for the cross-validation of two analytical methods.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling n-Ethyl-n-cyanoethyl-m-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of n-Ethyl-n-cyanoethyl-m-toluidine in a laboratory setting. The following procedures are based on best practices derived from safety data sheets of structurally similar compounds, including N-Ethyl-m-toluidine, m-Toluidine, and other toluidine derivatives.

Hazard Summary

This compound is expected to share hazards with similar toluidine compounds. These hazards include:

  • Toxicity: Toxic if swallowed, in contact with skin, or inhaled.[1][2][3]

  • Irritation: Causes skin and serious eye irritation.[2][4][5]

  • Methemoglobinemia: May interfere with the blood's ability to carry oxygen, leading to headache, dizziness, cyanosis (bluish skin), and in severe cases, collapse and death.[4][5]

  • Combustibility: It is a combustible liquid and vapor.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to ensure personal safety.

EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation or damage.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or chemical-resistant suit.Prevents skin contact, which can cause irritation and systemic toxicity through absorption.[1][4][6]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Required when working outside of a fume hood or when ventilation is inadequate to prevent inhalation of toxic vapors.[1][4]
Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[1][4]

  • Remove all potential ignition sources, as the substance is combustible.

2. Handling the Chemical:

  • Wear the appropriate PPE as specified in the table above.

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in the handling area.[7]

  • Use spark-proof tools when handling containers.[4]

  • Keep the container tightly closed when not in use.[4]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]

Emergency and Spill Response
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[4]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately and report the spill to the designated emergency response team.

    • Isolate the spill area to prevent spreading.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste, including contaminated PPE and spill cleanup materials, in clearly labeled, sealed containers.

  • Disposal Procedure:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.[7]

    • Do not dispose of this chemical down the drain or in the regular trash.[9]

    • Follow all local, regional, and national regulations for hazardous waste disposal.[7]

Visual Workflow for Safe Handling

The following diagram outlines the logical steps and decision points for safely handling this compound.

start Start: Prepare for Handling assess_hazards Assess Hazards (Toxic, Irritant, Combustible) start->assess_hazards ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) assess_hazards->ppe eng_controls Use Engineering Controls (Fume Hood, Eyewash/Shower) ppe->eng_controls handling Perform Chemical Handling eng_controls->handling exposure_check Exposure Occurred? handling->exposure_check first_aid Administer First Aid & Seek Medical Attention exposure_check->first_aid Yes spill_check Spill Occurred? exposure_check->spill_check No decontamination Decontaminate Work Area first_aid->decontamination spill_response Follow Spill Response Protocol spill_check->spill_response Yes spill_check->decontamination No spill_response->decontamination waste_disposal Dispose of Waste Properly (Hazardous Waste) decontamination->waste_disposal end End of Procedure waste_disposal->end

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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n-Ethyl-n-cyanoethyl-m-toluidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.